(7-Heptylnaphthalen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(7-heptylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO2/c1-2-3-4-5-6-7-14-8-9-15-10-11-17(18(19)20)13-16(15)12-14/h8-13,19-20H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUIJYCCPAJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)CCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675919 | |
| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259317-50-4 | |
| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (7-Heptylnaphthalen-2-yl)boronic acid: Chemical Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is a synthetic organoboron compound that belongs to the class of arylboronic acids. Its structure, featuring a naphthalene core appended with a heptyl chain and a boronic acid functional group, imparts a combination of aromaticity, lipophilicity, and the versatile reactivity characteristic of boronic acids. These attributes make it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and key reactive protocols for this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃BO₂ | - |
| Molecular Weight | 270.17 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar boronic acids |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and Dioxane; sparingly soluble in water. | General knowledge of arylboronic acids |
Experimental Protocols
Synthesis of this compound
A plausible and detailed synthetic route for this compound, which is not commercially readily available, can be envisioned starting from 2-naphthol. This multi-step synthesis involves the introduction of the heptyl group followed by bromination and subsequent conversion to the boronic acid.
Step 1: Synthesis of 2-(Heptanoyl)naphthalene
-
Reaction: Friedel-Crafts Acylation of Naphthalene.[1][2][3][4]
-
Materials:
-
Naphthalene
-
Heptanoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add heptanoyl chloride dropwise.
-
To this mixture, add a solution of naphthalene in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-(heptanoyl)naphthalene.
-
Step 2: Synthesis of 2-Heptylnaphthalene
-
Materials:
-
2-(Heptanoyl)naphthalene
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and a solution of 2-(heptanoyl)naphthalene in toluene.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-heptylnaphthalene, which can be purified by distillation under reduced pressure.
-
Step 3: Synthesis of 2-Bromo-7-heptylnaphthalene
-
Reaction: Electrophilic Bromination.
-
Materials:
-
2-Heptylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-heptylnaphthalene in DMF.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 2-bromo-7-heptylnaphthalene.
-
Step 4: Synthesis of this compound
-
Reaction: Lithiation and Borylation.
-
Materials:
-
2-Bromo-7-heptylnaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
-
Procedure:
-
Dissolve 2-bromo-7-heptylnaphthalene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium solution dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for the formation of C-C bonds.[[“]][11][12][13][14]
-
General Protocol:
-
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the aryl/vinyl halide/triflate, the palladium catalyst, and the base.
-
Add the solvent system under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
-
-
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[15][16][17][18][19]
-
General Protocol:
-
Materials:
-
This compound
-
Amine or alcohol
-
Copper catalyst (e.g., Cu(OAc)₂, Cu₂O)
-
Base (optional, e.g., pyridine, triethylamine)
-
Solvent (e.g., Dichloromethane, Toluene, Methanol)
-
Often conducted in the presence of air (oxygen as the oxidant)
-
-
Procedure:
-
To a flask containing a mixture of the amine or alcohol and this compound in the chosen solvent, add the copper catalyst and, if necessary, a base.
-
Stir the reaction mixture at room temperature or with gentle heating, open to the air or with an oxygen balloon.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N- or O-arylated product.
-
-
Visualizations
References
- 1. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 10. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rsc.org [rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. CHAN LAM COUPLING | PPTX [slideshare.net]
(7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide for Researchers
(CAS Number: 1259317-50-4)
This technical guide provides a comprehensive overview of (7-Heptylnaphthalen-2-yl)boronic acid, a specialized chemical compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of public data specific to this molecule, this guide draws upon established principles of boronic acid chemistry, naphthalene derivatives, and general synthetic methodologies to offer a robust resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an aromatic boronic acid featuring a naphthalene core substituted with a heptyl group. This structure suggests its utility as a building block in the synthesis of more complex organic molecules. The presence of the boronic acid functional group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, while the long alkyl chain and the naphthalene scaffold may impart specific solubility and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1259317-50-4 | - |
| Molecular Formula | C₁₇H₂₃BO₂ | - |
| Molecular Weight | 270.18 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as THF, DMF, and Dioxane. Limited solubility in water. | Inferred |
| Melting Point | Not available. Expected to be a solid at room temperature. | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the naphthalene ring, signals for the heptyl chain (including methyl and methylene groups), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons of the naphthalene ring, aliphatic carbons of the heptyl chain, and a carbon attached to the boron atom. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
| Infrared (IR) | O-H stretching from the boronic acid group, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the naphthalene ring. |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on standard methods for preparing aryl boronic acids. The most common approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.
Proposed Synthesis Workflow
A likely precursor for the synthesis is 2-bromo-7-heptylnaphthalene. This intermediate can be prepared through a Friedel-Crafts acylation of 2-bromonaphthalene followed by a Clemmensen or Wolff-Kishner reduction, or via a Suzuki-Miyaura coupling of a di-substituted naphthalene. The subsequent conversion to the boronic acid would typically proceed via a lithium-halogen exchange followed by reaction with a borate ester.
Synthesis of (7-Heptylnaphthalen-2-yl)boronic acid
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed theoretical framework and proposed experimental protocols for the synthesis of (7-Heptylnaphthalen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthetic route, this guide outlines a rational, multi-step approach based on well-established organic chemistry principles.
Synthetic Strategy Overview
The proposed synthesis of this compound commences with the readily available starting material, 2-naphthol. The synthetic pathway involves the introduction of the heptyl group onto the naphthalene core, followed by regioselective bromination and subsequent conversion to the desired boronic acid. The key steps are:
-
Friedel-Crafts Acylation: Introduction of a heptanoyl group at the 7-position of the naphthalene ring.
-
Wolff-Kishner Reduction: Reduction of the keto group to an alkyl chain to furnish 7-heptyl-2-naphthol.
-
Hydroxyl to Bromo Conversion: Conversion of the hydroxyl group to a bromo group to yield 2-bromo-7-heptylnaphthalene.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid.
The overall synthetic scheme is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Heptanoyl-2-naphthol
Methodology: Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry nitrobenzene at 0 °C is added heptanoyl chloride (1.1 eq.) dropwise. The mixture is stirred for 15 minutes, and then 2-naphthol (1.0 eq.) is added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 7-Heptyl-2-naphthol
Methodology: Wolff-Kishner Reduction
A mixture of 7-heptanoyl-2-naphthol (1.0 eq.), potassium hydroxide (3.0 eq.), and hydrazine hydrate (5.0 eq.) in diethylene glycol is heated at 130 °C for 2 hours. The temperature is then raised to 200 °C, and the mixture is refluxed for an additional 4 hours, allowing water and excess hydrazine to distill off. After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid. The precipitated product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.
Step 3: Synthesis of 2-Bromo-7-heptylnaphthalene
Methodology: Appel-type Bromination
To a solution of 7-heptyl-2-naphthol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane at 0 °C is added bromine (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using hexane as the eluent to afford 2-bromo-7-heptylnaphthalene.
Step 4:
Methodology: Halogen-Metal Exchange and Borylation
A solution of 2-bromo-7-heptylnaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.5 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes the expected molecular weights and theoretical yields for each step of the synthesis. The yields are estimated based on typical outcomes for these reaction types on similar substrates.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 1 | 7-Heptanoyl-2-naphthol | C₁₇H₂₀O₂ | 256.34 | 70-80 |
| 2 | 7-Heptyl-2-naphthol | C₁₇H₂₂O | 242.36 | 80-90 |
| 3 | 2-Bromo-7-heptylnaphthalene | C₁₇H₂₁Br | 305.25 | 75-85 |
| 4 | This compound | C₁₇H₂₃BO₂ | 282.18 | 60-70 |
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed route utilizes a series of robust and well-documented reactions, offering a high probability of success. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory synthesis of this important molecule, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yields and purity.
An In-depth Technical Guide on (7-Heptylnaphthalen-2-yl)boronic acid: Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound featuring a naphthalene core substituted with a heptyl group and a boronic acid moiety. Boronic acids are a class of compounds of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. They are widely used as building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, the boronic acid functional group can engage in reversible covalent interactions with diols, a property exploited in the design of sensors for carbohydrates and as inhibitors for certain enzymes.
This technical guide provides an overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and visualizations of relevant synthetic and biological pathways.
Solubility Data
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long heptyl chain and the naphthalene core are large, nonpolar hydrocarbon structures that will interact favorably with nonpolar solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High to Moderate | These solvents can dissolve both polar and nonpolar compounds. The nonpolar backbone of the molecule will have good affinity, while the polar boronic acid group can also be solvated. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Moderate | Ethers are good solvents for a wide range of organic compounds. Phenylboronic acid generally shows good solubility in ethers. The heptylnaphthalene group should enhance this. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents that are known to dissolve phenylboronic acid well. The large nonpolar part of the target molecule might slightly reduce the relative solubility compared to more polar boronic acids. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may make them less ideal for solvating the large nonpolar part of the molecule. Boronic acids can also form esters with alcohols, which can complicate simple solubility measurements. |
| Water | - | Very Low / Insoluble | The large, nonpolar heptylnaphthalene structure will dominate the molecule's properties, making it highly hydrophobic and practically insoluble in water. |
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which are typically less soluble than the corresponding boronic acids. This equilibrium can influence solubility measurements, especially at elevated temperatures.
Experimental Protocols
A common method for determining the solubility of a solid organic compound is the "synthetic method" or "dynamic method," which involves visually identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Protocol for Solubility Determination by the Dynamic Method
Objective: To determine the solubility of this compound in a given solvent as a function of temperature.
Materials:
-
This compound
-
Solvent of interest
-
Sealed glass tubes or vials
-
Heating/cooling apparatus with a temperature controller and a viewing window (e.g., a controlled temperature bath or a melting point apparatus with a sample holder)
-
Magnetic stirrer and stir bars (if applicable)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealable glass tube. The composition of the mixture should be known with high precision.
-
Heating and Observation: Place the sealed tube in the heating apparatus. Begin heating the sample at a slow, controlled rate (e.g., 0.5 °C/minute) while continuously stirring or agitating the mixture.
-
Equilibrium Point Determination: Observe the sample closely. The temperature at which the last solid particles of the compound disappear is recorded as the solubility temperature for that specific concentration.
-
Data Collection: Repeat the procedure for a range of different concentrations to generate a solubility curve (solubility vs. temperature).
-
Data Analysis: The collected data points can be plotted to visualize the temperature dependence of solubility. These data can also be fitted to various thermodynamic models to derive parameters such as the enthalpy and entropy of dissolution.
Visualizations
Synthesis and Application Pathways
The following diagrams illustrate key experimental and conceptual workflows related to this compound.
Figure 1: General experimental workflow for solubility determination.
Figure 2: A common synthetic pathway for arylboronic acids.
Figure 3: General biological applications of arylboronic acids.
Stability of (7-Heptylnaphthalen-2-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound belonging to the broad class of arylboronic acids. These compounds are of significant interest in organic synthesis, particularly as key reagents in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored for applications in medicinal chemistry and materials science. The stability of boronic acids is a critical parameter that influences their storage, handling, and reactivity in various applications. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon the well-established principles governing the stability of arylboronic acids in general, due to the limited availability of data for this specific molecule. The primary factors affecting stability—hydrolysis, oxidation, and thermal stress—are discussed in detail, along with experimental protocols for their assessment.
Core Stability Considerations for Arylboronic Acids
The stability of arylboronic acids, including this compound, is primarily influenced by three key factors: susceptibility to hydrolysis, oxidative degradation, and thermal decomposition.
Hydrolytic Stability
Boronic acids can undergo reversible esterification with diols or self-condense to form boroxines (anhydrides), especially in the presence of water.[1] The C-B bond itself is generally stable to hydrolysis, but the boronic acid moiety can participate in equilibria with its corresponding boronate esters or boroxines. The rate and extent of these reactions are influenced by pH, temperature, and the presence of other nucleophiles.[2][3][4] Boronic esters of diols can exhibit varying degrees of hydrolytic stability, which is a key consideration in their use as protecting groups.[3][4][5]
Oxidative Stability
Arylboronic acids are susceptible to oxidation, which converts the boronic acid into a phenol.[6][7] This process, known as deboronation, can be initiated by various oxidizing agents, including reactive oxygen species (ROS).[6][8] The oxidative instability is a significant challenge in biological applications but can also be leveraged for specific synthetic transformations.[8][9][10] The formation of intramolecular coordinating species, such as boralactones, has been shown to dramatically enhance oxidative stability.[6][8][11]
Thermal Stability
In the solid state, arylboronic acids are generally stable compounds. However, at elevated temperatures, they can undergo dehydration to form the corresponding boroxine.[12][13] The thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][12] The incorporation of boron into polymer matrices, for instance, has been shown to enhance thermal stability.[12][13]
Quantitative Data Summary
Due to the absence of specific quantitative stability data for this compound in the public domain, the following table summarizes the general factors influencing the stability of arylboronic acids. This information provides a framework for predicting the stability of the target compound.
| Stability Parameter | Factors Increasing Stability | Factors Decreasing Stability | Key References |
| Hydrolytic Stability | Steric hindrance around the boron atom; Formation of stable boronate esters (e.g., with pinanediol).[4][5] | Presence of water; Acidic or basic conditions; Formation of less stable esters.[2][3][4] | [2][3][4][5] |
| Oxative Stability | Intramolecular coordination (e.g., formation of boralactones); Electron-withdrawing groups on the aryl ring.[6][8][11] | Presence of reactive oxygen species (ROS); Physiological pH.[6][8][9] | [6][8][9][11] |
| Thermal Stability | Crystalline solid state; Anhydrous conditions. | High temperatures; Presence of moisture.[1][12][13] | [1][12][13] |
Experimental Protocols
Detailed methodologies for assessing the stability of arylboronic acids are crucial for their effective application. The following are generalized protocols based on standard practices in the field.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
Objective: To determine the rate of hydrolysis of a boronic acid or its ester derivative in an aqueous medium.
Materials:
-
This compound
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)
-
D₂O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
In an NMR tube, add a precise volume of the stock solution.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Add a specific volume of D₂O to the NMR tube to initiate the hydrolysis study.
-
Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).
-
Monitor the changes in the integrals of the proton signals corresponding to the boronic acid and any new species formed (e.g., boroxine or hydrolyzed product).
-
The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time.
Protocol 2: Evaluation of Oxidative Stability using HPLC
Objective: To assess the degradation of the boronic acid in the presence of an oxidizing agent.
Materials:
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Hydrogen peroxide (H₂O₂) or another source of reactive oxygen species
-
Acetonitrile or other suitable HPLC solvent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a reaction mixture by adding a known amount of the boronic acid stock solution to the buffer.
-
Initiate the oxidation by adding a specific concentration of H₂O₂.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a scavenger for the oxidizing agent).
-
Analyze the samples by HPLC. The mobile phase composition will need to be optimized for the specific compound.
-
Monitor the decrease in the peak area of the parent boronic acid and the appearance of any degradation products (e.g., the corresponding phenol).
-
Plot the percentage of the remaining boronic acid against time to determine the oxidative stability.
Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the boronic acid.
Materials:
-
This compound
-
TGA instrument
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen flow) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
The TGA instrument will record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or dehydration. The onset temperature of decomposition is a key indicator of thermal stability.
Visualizations
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for arylboronic acids.
Caption: General degradation pathways of an arylboronic acid.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of a boronic acid.
Caption: Experimental workflow for stability assessment.
Conclusion
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Spectral Data of (7-Heptylnaphthalen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in organic synthesis. Due to the limited availability of directly published complete spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for a plausible synthetic route are also provided.
Data Presentation
The spectral data for this compound are summarized in the tables below. These values are predicted based on the analysis of similar naphthalenyl and arylboronic acid structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.30 - 8.10 | s | 2H | B(OH)₂ |
| 8.05 | s | 1H | Ar-H (H-1) |
| 7.90 - 7.80 | m | 2H | Ar-H (H-4, H-8) |
| 7.75 | d | 1H | Ar-H (H-3) |
| 7.45 | d | 1H | Ar-H (H-5) |
| 7.30 | dd | 1H | Ar-H (H-6) |
| 2.75 | t | 2H | Ar-CH ₂- |
| 1.70 - 1.60 | m | 2H | -CH₂-CH ₂- |
| 1.40 - 1.20 | m | 8H | -(CH ₂)₄- |
| 0.90 | t | 3H | -CH ₃ |
Note: Predicted for a 400 MHz spectrometer in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Ar-C -C₇H₁₅ |
| 135.5 | Ar-C -B |
| 134.0 | Ar-C (quaternary) |
| 132.5 | Ar-C (quaternary) |
| 130.0 | Ar-C H |
| 129.5 | Ar-C H |
| 128.0 | Ar-C H |
| 127.5 | Ar-C H |
| 126.0 | Ar-C H |
| 125.0 | Ar-C H |
| 36.0 | Ar-C H₂- |
| 31.5 | -C H₂- |
| 29.0 | -C H₂- |
| 29.0 | -C H₂- |
| 22.5 | -C H₂- |
| 14.0 | -C H₃ |
Note: Predicted for a 100 MHz spectrometer in DMSO-d₆. The carbon attached to boron may not be observed or may be broad.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3060 | Medium | C-H stretch (aromatic) |
| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1600, 1505 | Medium | C=C stretch (aromatic) |
| 1350 | Strong | B-O stretch |
| 1090 | Strong | C-B stretch |
| 840, 750 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 270.17 | [M]⁺ (Calculated for C₁₇H₂₃BO₂) |
| 252 | [M-H₂O]⁺ |
| 224 | [M-B(OH)₂]⁺ |
| 171 | [Naphthyl-C₇H₁₅]⁺ |
Note: Expected for Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
A plausible and efficient synthetic route for this compound involves a three-step process starting from 2-bromonaphthalene.
Step 1: Synthesis of 1-(7-bromo-2-naphthyl)heptan-1-one
-
To a stirred solution of 2-bromonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of 2-bromo-7-heptylnaphthalene
-
To a solution of 1-(7-bromo-2-naphthyl)heptan-1-one (1.0 eq) in trifluoroacetic acid at 0 °C, add triethylsilane (3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the trifluoroacetic acid under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography on silica gel (eluent: hexane).
Step 3: Synthesis of this compound
-
Dissolve 2-bromo-7-heptylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general workflow for the spectral analysis of the target compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectral analysis of a synthesized compound.
Commercial Sourcing and Quality Control of (7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and procurement of (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document outlines known commercial suppliers, alternative sourcing strategies through custom synthesis, and detailed experimental protocols for the synthesis and quality control of this and structurally related arylboronic acids.
Commercial Availability
Direct commercial availability of this compound is limited. However, the following suppliers have been identified:
| Supplier | Product Name | Catalog Number | Purity | Quantity | Notes |
| Santa Cruz Biotechnology, Inc. | (7-Heptyl-2-naphthalenyl)boronic Acid | sc-224899 | Not specified | Inquire | For research use only.[1] |
| Shanghai Huicheng Biological Technology Co., Ltd. | (7-Heptyl-2-naphthalenyl)boronic Acid | SH-224899 | Not specified | Inquire | Supplier based in Shanghai, China. |
Given the limited number of off-the-shelf suppliers, researchers requiring this compound may need to consider custom synthesis.
Custom Synthesis Providers
For researchers unable to procure this compound directly, numerous companies specialize in the custom synthesis of complex organic molecules. These companies offer expertise in route design, optimization, and scale-up production. When engaging a custom synthesis provider, it is crucial to provide detailed specifications, including required purity, quantity, and any desired analytical data.
Workflow for Procuring via Custom Synthesis:
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
A plausible synthetic route to this compound involves the palladium-catalyzed cross-coupling of a diboron reagent with a suitable halogenated naphthalene precursor, such as 2-bromo-7-heptylnaphthalene.
Reaction Scheme:
Materials:
-
2-bromo-7-heptylnaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
In a dry, inert atmosphere glovebox or using Schlenk techniques, combine 2-bromo-7-heptylnaphthalene (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in the chosen anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by oxidative cleavage with a reagent like sodium periodate.
Purification
Arylboronic acids can often be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is a commonly employed and effective purification method.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or toluene).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath or refrigerator can increase the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.
Analytical Workflow:
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will confirm the presence and integration of the aromatic protons on the naphthalene ring system and the aliphatic protons of the heptyl chain. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: This analysis will show the expected number of carbon signals for the molecule, further confirming its structure.
-
¹¹B NMR: This can be used to confirm the presence of the boronic acid group, which typically appears as a broad singlet.
3.3.2. Mass Spectrometry (MS)
An Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly effective for both purity determination and molecular weight confirmation.
General UPLC-MS Protocol:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Detection: UV detection at a suitable wavelength for the naphthalene chromophore, coupled with a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer will provide the molecular weight of the compound, confirming its identity. A high-throughput analysis can often be achieved with a run time of just a few minutes per sample.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to source and verify the quality of this compound, a valuable compound for a range of scientific applications.
References
An In-depth Technical Guide to the Purity and Characterization of (7-Heptylnaphthalen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents representative methodologies and data based on established principles for arylboronic acids and closely related analogues.
Compound Profile
This compound is an organic compound featuring a heptyl-substituted naphthalene backbone with a boronic acid functional group. This structure makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃BO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 270.17 g/mol | Santa Cruz Biotechnology |
| Typical Purity | ≥95% | BenchChem |
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for arylboronic acids. A common and effective route involves a halogen-metal exchange followed by trapping with a boron electrophile[1].
Representative Synthesis Protocol: Halogen-Metal Exchange
This protocol is a representative example based on general procedures for the synthesis of arylboronic acids.
Starting Material: 2-Bromo-7-heptylnaphthalene
Reagents and Solvents:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-7-heptylnaphthalene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add trimethyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
Crude boronic acids can be purified by several methods, with recrystallization and column chromatography being the most common. The choice of method depends on the nature of the impurities.
2.2.1. Recrystallization:
Recrystallization from a suitable solvent system is often effective for purifying solid boronic acids.
-
Representative Solvents: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) can be used. For some arylboronic acids, recrystallization from hot water or ethanol has proven successful.
2.2.2. Column Chromatography:
Silica gel chromatography can be challenging for boronic acids due to their polarity and potential for dehydration to form boroxines. However, with careful selection of the eluent system, it can be a viable purification method.
-
Stationary Phase: Silica gel or neutral alumina.
-
Representative Eluent Systems: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane, methanol, and a small amount of an amine or acid to suppress tailing.
Characterization
A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative. The following are predicted and representative chemical shifts.
| Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons on the naphthalene ring. |
| 2.5 - 2.8 | Methylene protons (CH₂) adjacent to the naphthalene ring. | |
| 1.2 - 1.8 | Methylene protons (CH₂) of the heptyl chain. | |
| 0.8 - 1.0 | Methyl protons (CH₃) of the heptyl chain. | |
| 4.0 - 6.0 (broad) | B(OH)₂ protons, often broad and may exchange with residual water in the solvent. | |
| ¹³C NMR | 120 - 140 | Aromatic carbons of the naphthalene ring. |
| ~130 (broad) | Carbon attached to boron (C-B), often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. | |
| 20 - 40 | Aliphatic carbons of the heptyl chain. | |
| ¹¹B NMR | 25 - 35 | Characteristic for a tricoordinate boronic acid. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.
| Technique | Expected m/z | Remarks |
| Electrospray Ionization (ESI-MS) | 271.18 [M+H]⁺ | Protonated molecule. |
| 293.16 [M+Na]⁺ | Sodium adduct. | |
| 251.17 [M-H₂O-OH]⁻ | Dehydrated and dehydroxylated molecule in negative mode. |
The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in high-resolution mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds. Reversed-phase HPLC is commonly used for arylboronic acids.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A linear gradient from, for example, 50% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Due to its nonpolar heptyl chain and naphthalene core, a relatively long retention time is expected under reversed-phase conditions. |
Melting Point
The melting point is a key physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of high purity. The melting point of this compound is not widely reported and would need to be determined experimentally.
Applications in Synthesis
This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to introduce the 7-heptylnaphthalen-2-yl moiety into a target molecule. This is particularly useful in the synthesis of advanced materials and biologically active compounds.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate. While specific, publicly available characterization data is scarce, its properties and behavior can be reliably predicted based on the extensive knowledge of arylboronic acids. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective synthesis, purification, and characterization for various applications in drug discovery and materials science. It is recommended that users of this compound perform their own comprehensive analysis to confirm its identity and purity for their specific applications.
References
Methodological & Application
Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate. (7-Heptylnaphthalen-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a large, lipophilic 7-heptylnaphthalene moiety. This structural motif is of interest for the development of novel therapeutic agents and functional organic materials. These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling reactions, including a general protocol and a summary of typical reaction parameters.
Principle of the Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[2][3]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C coupled product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Synthesis
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to a diverse range of substituted biaryls. These products are often key intermediates or final compounds in drug discovery programs and in the synthesis of advanced materials. The heptyl group imparts increased lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Phosphine ligand (if required by the catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the appropriate phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following tables summarize typical reaction parameters and reported yields for Suzuki-Miyaura coupling reactions involving structurally similar naphthalenyl and arylboronic acids. While specific data for this compound is not extensively published, these examples provide a strong basis for experimental design.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Naphthalenylboronic Acids.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | N/A |
| 2-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | N/A |
| 1-Iodonaphthalene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 4 | 95 | N/A |
Table 2: Influence of Reaction Parameters on Yield.
| Parameter | Variation | Effect on Yield | General Recommendation |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Choice depends on substrate reactivity. Buchwald-type ligands often improve yields for challenging substrates. | Start with Pd(PPh₃)₄ or Pd(dppf)Cl₂. For sterically hindered or unreactive partners, use a Pd(OAc)₂/phosphine ligand system. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Stronger bases can accelerate the reaction but may not be suitable for base-sensitive functional groups.[4] | K₂CO₃ or K₃PO₄ are good starting points. Cs₂CO₃ is often effective for less reactive substrates. |
| Solvent | Toluene, 1,4-Dioxane, DMF, DME | Solvent choice can significantly impact solubility and reaction rate. | Toluene and 1,4-dioxane are commonly used and effective for a wide range of substrates. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate. | Start at 80-100 °C and increase if the reaction is sluggish. |
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (7-Heptylnaphthalen-2-yl)boronic acid in organic synthesis
Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Note on Availability: Publicly available scientific literature on the specific applications of this compound is limited. However, its structure strongly suggests its utility as a versatile building block in organic synthesis, analogous to other substituted naphthalenylboronic acids. The following application notes are based on the well-documented applications of similar compounds, particularly (7-Phenylnaphthalen-2-yl)boronic acid, and the general reactivity of arylboronic acids.
Application Notes
This compound is an organoboron compound that serves as a key intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the heptyl group imparts significant lipophilicity, while the naphthalene core provides a rigid, extended aromatic system. These features make it a valuable reagent in medicinal chemistry and materials science.
The primary application of arylboronic acids like this compound is in the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This reaction is one of the most robust and widely used methods for the formation of C-C bonds, particularly for creating biaryl and vinyl-aryl structures.[1][2][3]
1. Synthesis of Biologically Relevant Molecules:
The introduction of a large, lipophilic moiety like the 7-heptylnaphthalene group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. By coupling this compound with halogenated heterocyclic scaffolds (e.g., pyrazines, pyridines, indoles), novel compounds can be synthesized for screening as potential therapeutic agents.[4][5] Boronic acids are integral in medicinal chemistry for synthesizing compounds for a wide range of applications.[6][7] The resulting molecules can serve as chemical probes to explore the binding pockets of proteins and other biological macromolecules.[4]
2. Development of Advanced Materials:
The rigid and π-conjugated naphthalene backbone is an ideal component for creating larger polycyclic aromatic hydrocarbons (PAHs) and other molecules with extended π-conjugation.[4] These are critical for the development of advanced materials. For instance, coupling with complex heterocyclic structures like carbazoles can yield materials with high thermal stability and desirable electronic properties for use in Organic Light-Emitting Diodes (OLEDs) as phosphorescent materials.[4]
3. General Reactivity in Cross-Coupling Reactions:
Beyond the Suzuki-Miyaura coupling, arylboronic acids can participate in other important synthetic transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between the boronic acid and an amine or an alcohol, to produce arylamines and aryl ethers, respectively.
-
Liebeskind-Srogl Coupling: A palladium-catalyzed reaction that couples a thioester with a boronic acid to form ketones under neutral conditions.[4]
Key Advantages of Using Boronic Acids:
-
Stability: Boronic acids are generally stable to air and moisture, making them easy to handle.[6]
-
Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, organoboron compounds exhibit low toxicity.[6]
-
Commercial Availability: A wide variety of boronic acids are commercially available, facilitating rapid exploration of structure-activity relationships (SAR).[8]
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is tolerant of a wide range of functional groups on both coupling partners.
Quantitative Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions involving an analogous compound, (7-Phenylnaphthalen-2-yl)boronic acid, and other arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Application | Reference |
| (7-Phenylnaphthalen-2-yl)boronic acid | Halogenated Carbazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 | OLED Materials | [4] |
| (7-Phenylnaphthalen-2-yl)boronic acid | 2-Chloro-3,5-dimethylpyrazine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 | Medicinal Chemistry | [4] |
| Phenylboronic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | General Synthesis | [5] |
| 3-Chloropyridine | Phenylboronic acid | Pd/C (5) | - | Na₂CO₃ | DME/H₂O | 25 | 1 | 95 | Green Chemistry | [9][10] |
| 2,7-Dibromonaphthalene | p-Tolylboronic acid | Pd(PPh₃)₄ (0.001) | - | Ba(OH)₂·H₂O | DMA/H₂O | 100 | 48 | 98 | Materials Synthesis | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (7-Heptylnaphthalen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (7-Heptylnaphthalen-2-yl)boronic acid. The focus is on the Suzuki-Miyaura coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The Suzuki-Miyaura coupling, which utilizes an organoboronic acid and an organic halide or triflate, is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[1][2] this compound is a valuable building block for the synthesis of substituted naphthalenes, which are key structural motifs in various biologically active compounds and advanced materials.
Core Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboronic acid with an organic halide or triflate in the presence of a base.[1][3] The general scheme for the coupling of this compound with an aryl halide is shown below:
Figure 1. General scheme of the Suzuki-Miyaura coupling with this compound.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that this data is illustrative and actual results may vary depending on the specific reaction conditions and substrates used.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 16 | 75 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, DME)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst and, if necessary, the ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: (7-Heptylnaphthalen-2-yl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound that holds significant promise as a building block in the synthesis of advanced materials. Boronic acids, in general, are versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This reactivity allows for the precise construction of complex organic molecules with tailored electronic and photophysical properties. The incorporation of the heptyl-substituted naphthalene moiety can impart desirable characteristics to materials, including improved solubility, thermal stability, and specific optoelectronic properties.
While specific data for this compound is limited in publicly available literature, its primary application in materials science is anticipated to be in the development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[4][5] In this context, it serves as a precursor to larger, conjugated molecules that can function as charge transport or emissive layers within an OLED device.[4]
Key Applications in Materials Science
The primary application of this compound and its derivatives in materials science is as a fundamental building block for the synthesis of novel organic semiconductors. The naphthalene core provides a rigid, aromatic structure that can be extended through cross-coupling reactions to create materials with applications in:
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene-containing molecules are frequently used in the emissive and charge-transporting layers of OLEDs.[4] The heptyl group can enhance the solubility and processability of these materials, which is crucial for device fabrication.
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems that can be synthesized from this boronic acid are essential for charge transport in the active layer of OFETs.
-
Organic Photovoltaics (OPVs): As components of donor or acceptor materials, derivatives of this compound can be designed to absorb light and facilitate charge separation in organic solar cells.
Synthesis and Logical Relationships
The synthesis of materials using this compound typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the naphthalene core of the boronic acid and another aromatic compound, often a halide.
Caption: Synthetic pathway for an advanced organic material.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a naphthalene-based boronic acid. This protocol should be adapted and optimized for the specific substrates and desired product.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide (equimolar amount to the boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent, followed by deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific quantitative data for materials derived from this compound, the following table presents representative data for organic electronic materials synthesized from similar naphthalene boronic acid derivatives. This data is intended to provide an indication of the performance that could be expected.
| Property | Representative Value | Application |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.8 eV | Charge Injection/Transport |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.2 eV | Charge Injection/Transport |
| Photoluminescence Quantum Yield (in solution) | > 70% | Emissive Layer in OLEDs |
| External Quantum Efficiency (in OLED device) | 5 - 15% | OLED Performance |
| Hole/Electron Mobility (in OFET) | 10⁻⁴ to 10⁻² cm²/Vs | OFET Performance |
Note: These values are generalized from literature on various naphthalene-based organic electronic materials and are for illustrative purposes only.
Experimental Workflow for OLED Fabrication
The following diagram illustrates a typical workflow for the fabrication of an OLED device using a material synthesized from this compound.
References
(7-Heptylnaphthalen-2-yl)boronic acid as a building block for complex molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is a versatile organic building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a naphthalene core functionalized with a reactive boronic acid group and a lipophilic heptyl chain, makes it a valuable precursor for the synthesis of complex organic molecules. The naphthalene moiety provides a rigid, planar, and aromatic scaffold, while the heptyl group enhances solubility in organic solvents and can influence the self-assembly properties of the resulting molecules. These characteristics make it a compelling starting material for applications in medicinal chemistry and materials science.
Applications
The molecular architecture of this compound lends itself to the development of novel compounds in several key research areas:
-
Medicinal Chemistry: The naphthalene scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Molecules incorporating the naphthalene core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The introduction of the 7-heptylnaphthalen-2-yl moiety can be used to synthesize potential drug candidates where the lipophilic heptyl chain can modulate pharmacokinetic properties such as membrane permeability and protein binding.
-
Organic Electronics: Functionalized naphthalene derivatives are extensively used in the field of organic electronics due to their excellent charge transport properties and thermal stability.[5][6] Naphthalene diimides (NDIs), for instance, are employed as n-type semiconductors in organic thin-film transistors (OTFTs) and organic photovoltaic cells.[5][7][8][9] this compound can serve as a key building block for the synthesis of novel organic semiconductors, where the extended π-system of the naphthalene core contributes to charge mobility and the heptyl group can influence thin-film morphology and processability.
Synthesis of this compound
A plausible synthetic route to this compound is outlined below. This pathway involves the synthesis of a 2-bromo-7-heptylnaphthalene intermediate followed by a borylation reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)[10]
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, column chromatography setup)
-
Reagents for workup (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
-
Silica gel for chromatography
Procedure:
-
To a Schlenk flask or sealed vial, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the ligand (if necessary, in appropriate molar ratio to the catalyst).
-
Add the base (2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table provides representative yields for the coupling of various aryl bromides with phenylboronic acid, which can be considered as a baseline for expected outcomes with the title compound under optimized conditions.[6]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | Bromobenzene | Biphenyl | 90 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |
| 6 | 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 82 |
Potential Signaling Pathway Involvement
Given the prevalence of naphthalene-containing compounds in medicinal chemistry, molecules synthesized from this compound could potentially interact with various biological targets. For instance, many kinase inhibitors feature a bicyclic aromatic core. A hypothetical interaction is depicted below.
Caption: Conceptual inhibition of a kinase signaling pathway.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 9. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid Couplings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (7-Heptylnaphthalen-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is valuable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Introduction
This compound is an important intermediate for the synthesis of substituted naphthalene derivatives. The heptyl group provides lipophilicity, which can be advantageous in drug design for modulating pharmacokinetic properties. The boronic acid moiety allows for the formation of carbon-carbon bonds with a wide variety of sp2-hybridized carbon atoms, typically from aryl, heteroaryl, or vinyl halides and triflates, through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[1][2][3]
Core Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2] The general transformation for this compound is depicted below:
Scheme 1: General Suzuki-Miyaura Reaction
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl bromide.
-
Solvent Addition: Add the solvent mixture to the flask.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired coupled product.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the coupling of this compound with various aryl bromides under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Yields for Suzuki-Miyaura Couplings
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 6 | 75-85 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 24 | 60-75 |
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This document provides a foundational guide for utilizing this compound in Suzuki-Miyaura coupling reactions. Researchers are encouraged to perform their own optimizations to achieve the best results for their specific applications.
References
Catalytic Systems for (7-Heptylnaphthalen-2-yl)boronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common cross-coupling reactions involving (7-Heptylnaphthalen-2-yl)boronic acid. The protocols are based on established catalytic systems for structurally similar arylboronic acids and serve as a starting point for reaction optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in materials science and drug discovery. Its utility lies in its ability to participate in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for three key reactions: the Suzuki-Miyaura coupling, the Chan-Lam amination, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Due to the steric bulk of the 7-heptylnaphthalene moiety, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.
Catalytic System and Reaction Parameters (Analogous Systems)
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ (2 mol%) | [1][2] |
| Ligand | SPhos (4 mol%) | [1] |
| Base | K₃PO₄ (2.0 equiv.) | [1] |
| Solvent | Toluene/H₂O (2:1) | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 12-24 h | [1] |
| Typical Yield | 80-95% | [1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl bromide (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a 2:1 mixture of toluene and deionized water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and an amine. This reaction is often performed under milder conditions than palladium-catalyzed aminations.
Catalytic System and Reaction Parameters (Analogous Systems)
The following table provides typical conditions for the Chan-Lam amination of arylboronic acids.
| Parameter | Condition | Reference |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.) | [3][4] |
| Base | Pyridine (as co-solvent) | [4] |
| Solvent | Methanol | [4] |
| Temperature | Room temperature to 50 °C | [3][4] |
| Reaction Time | 12-24 h | [4] |
| Typical Yield | 60-85% | [4] |
Experimental Protocol: Chan-Lam Amination
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.)
-
Pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in a 3:1 mixture of methanol and pyridine.
-
Add Cu(OAc)₂ to the solution and stir the mixture at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NH₄Cl to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the corresponding N-arylated amine.
Chan-Lam Amination Workflow
Caption: Workflow for the Chan-Lam amination reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. This method is highly versatile and tolerates a wide range of functional groups.
Catalytic System and Reaction Parameters (Analogous Systems)
The following table outlines typical conditions for the Buchwald-Hartwig amination of aryl chlorides, which are generally more challenging substrates than aryl bromides.
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [1] |
| Ligand | XPhos (2-4 mol%) | [1] |
| Base | NaOtBu (1.4 equiv.) | [1] |
| Solvent | Toluene or Dioxane | [1] |
| Temperature | 80-110 °C | [1] |
| Reaction Time | 4-24 h | [1] |
| Typical Yield | 75-98% | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of an aryl chloride with an amine, using this compound as a precursor to a diaryl amine in a two-step, one-pot synthesis if desired (via conversion to the corresponding halide). For direct amination of an aryl halide with an amine, the following protocol applies.
Materials:
-
Aryl halide (e.g., 2-bromo-7-heptylnaphthalene) (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)
-
XPhos (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired arylamine.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Reactions under inert atmosphere require proper handling of Schlenk lines and gloveboxes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. The user is responsible for all safety precautions and for verifying the suitability of these methods for their own research.
References
Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid in C-C Bond Formation
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules containing a substituted naphthalene core. This structural motif is of interest in the development of new materials and pharmaceutical agents. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of a carbon-carbon bond between the naphthalene scaffold and various aryl, heteroaryl, or vinyl partners.[1][2]
These application notes provide a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The protocol is intended to serve as a starting point for researchers, and optimization may be necessary depending on the specific coupling partner.
Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.[3][4] The reaction proceeds through a catalytic cycle that involves oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating source
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous, degassed solvent to the Schlenk tube to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-C coupled product.
Data Presentation
Table 1: Representative Reaction Components for Suzuki-Miyaura Coupling
| Component | Role | Molar Equivalents | Typical Amount (for 1 mmol Aryl Bromide) |
| Aryl Bromide | Electrophile | 1.0 | 1.0 mmol |
| This compound | Nucleophile | 1.2 | 1.2 mmol (324.2 mg) |
| Pd(PPh₃)₄ | Catalyst | 0.05 | 0.05 mmol (57.7 mg) |
| K₂CO₃ | Base | 2.0 | 2.0 mmol (276.4 mg) |
| 1,4-Dioxane | Solvent | - | 10 mL |
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Variation | Expected Outcome | Rationale |
| Catalyst | Pd(dppf)Cl₂, other phosphine ligands | May improve yield and reaction time for challenging substrates. | Ligand electronics and sterics influence catalyst activity and stability. |
| Base | Cs₂CO₃, K₃PO₄, organic bases | Stronger bases may accelerate the reaction but can also lead to side reactions like protodeboronation.[4] | The base is crucial for the transmetalation step.[5][6] |
| Solvent | Toluene, DME, THF/Water mixtures | Can affect solubility of reagents and influence reaction rate and yield. | Solvent polarity and coordinating ability can impact catalyst performance. |
| Temperature | 60-120 °C | Higher temperatures generally increase reaction rates but may lead to decomposition. | Sufficient thermal energy is needed to overcome activation barriers in the catalytic cycle. |
Visualizations
References
- 1. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (7-Heptylnaphthalen-2-yl)boronic acid in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Heptylnaphthalen-2-yl)boronic acid is a specialized chemical intermediate with potential applications in the synthesis of advanced organic materials. Its unique structure, featuring a heptyl-functionalized naphthalene core coupled with a reactive boronic acid group, makes it a candidate for creating bespoke conjugated polymers. These polymers are of significant interest in the fields of organic electronics, sensor technology, and drug delivery systems due to their tunable electronic and photophysical properties.
The heptyl chain enhances the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing and fabrication of thin-film devices. The naphthalene moiety, a rigid and aromatic structure, can be incorporated into the polymer backbone to influence the material's thermal stability, charge transport characteristics, and photoluminescence. The boronic acid functional group is a versatile handle for forming carbon-carbon bonds through cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for polymerizing such monomers.
This document provides detailed application notes and a representative experimental protocol for the synthesis of conjugated polymers utilizing a naphthalene-based boronic acid derivative. Due to the limited availability of specific published data on the polymerization of this compound, this protocol is based on established methods for analogous structures and is intended to serve as a comprehensive guide for researchers.
Principle of Synthesis: Suzuki-Miyaura Cross-Coupling Polymerization
The primary method for incorporating this compound into a conjugated polymer is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the naphthalene core of the boronic acid and a dihalogenated aromatic comonomer. The polymerization proceeds in a step-growth manner, leading to the formation of a high molecular weight copolymer with an alternating structure.
The general scheme for this polymerization is as follows:
Caption: General scheme of Suzuki-Miyaura polymerization.
Representative Experimental Protocol: Synthesis of a Polyfluorene-Naphthalene Copolymer
This protocol describes the synthesis of a copolymer of a fluorene derivative with a naphthalene-based boronic acid. This serves as a representative example of how this compound could be polymerized.
Materials:
-
This compound (or a suitable analogue)
-
2,7-Dibromo-9,9-dihexylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol
-
Acetone
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for extraction and precipitation
Procedure:
-
Reactant Setup: In a 100 mL three-neck round-bottom flask, combine this compound (1.0 mmol), 2,7-Dibromo-9,9-dihexylfluorene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Seal the flask and purge with inert gas for 15-20 minutes to remove oxygen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL), a 2M aqueous solution of potassium carbonate (10 mL), and a few drops of Aliquat 336.
-
Polymerization: Heat the reaction mixture to 90°C with vigorous stirring. Maintain the reaction at this temperature under an inert atmosphere for 48 hours. The mixture will become viscous as the polymer forms.
-
End-Capping (Optional but Recommended): To control the molecular weight and terminate the polymer chains, add a small amount of a monofunctional boronic acid (e.g., phenylboronic acid, ~0.1 mmol) and continue stirring for 2 hours. Then, add a small amount of a monofunctional aryl halide (e.g., bromobenzene, ~0.1 mmol) and stir for another 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it three times with deionized water.
-
Precipitation and Purification: Concentrate the organic solution by rotary evaporation. Precipitate the polymer by slowly adding the concentrated solution to a stirred flask containing a large excess of methanol (e.g., 500 mL).
-
Polymer Collection: Collect the precipitated polymer by filtration. Wash the polymer with methanol and then acetone to remove any remaining oligomers and catalyst residues.
-
Drying: Dry the polymer under vacuum at 40-50°C for 24 hours to obtain the final product.
Caption: Experimental workflow for polymer synthesis.
Data Presentation
The following table summarizes typical characterization data for a polyfluorene-based copolymer synthesized via Suzuki polymerization. The values presented are for a representative polymer and would be expected to be in a similar range for a polymer synthesized with this compound.
| Property | Typical Value | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 40,000 - 160,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI = Mw/Mn) | 1.8 - 3.0 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption (λmax, in solution) | 380 - 420 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, in solution) | 420 - 480 nm (Blue-Green) | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 0.4 - 0.8 | Comparative Method (e.g., vs. Quinine Sulfate) |
Characterization of the Resulting Polymer
1. Molecular Weight and Distribution: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). High molecular weights are generally desirable for good film-forming properties and mechanical stability.
2. Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and phase transitions of the polymer. A high decomposition temperature (Td) and a clear glass transition temperature (Tg) are indicative of a stable amorphous polymer.
3. Optical Properties: UV-Vis and Photoluminescence (PL) spectroscopy are crucial for characterizing the optoelectronic properties. The absorption and emission spectra provide information about the energy levels and the color of light emitted by the polymer. The quantum yield is a measure of the efficiency of the light emission process.
4. Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polymer and to ensure that the desired copolymer has been formed.
Conclusion
This compound represents a promising building block for the synthesis of novel conjugated polymers with tailored properties. The Suzuki-Miyaura cross-coupling polymerization provides a robust and versatile method for incorporating this monomer into polymer backbones. While specific data for polymers derived from this exact monomer is not yet widely available, the provided representative protocol and expected data offer a solid foundation for researchers to explore its potential in developing next-generation organic electronic materials. Careful control over reaction conditions and thorough characterization of the resulting polymers will be key to unlocking the full potential of this and similar naphthalene-based monomers.
Application Notes and Protocols: Functionalization of Aromatic Compounds with (7-Heptylnaphthalen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (7-Heptylnaphthalen-2-yl)boronic acid in the functionalization of aromatic compounds. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This versatile reaction allows for the coupling of the heptylnaphthalene moiety with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse array of complex molecular architectures relevant to materials science and medicinal chemistry.
Overview of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of building blocks.[3][4] The general stability and low toxicity of boronic acids further enhance their appeal in synthetic chemistry.[4]
A general schematic for the Suzuki-Miyaura coupling of this compound is presented below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Data: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
The following table summarizes the results of coupling this compound with a selection of electronically and sterically diverse aryl bromides. The reactions were performed under optimized conditions to showcase the versatility of this building block.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 89 |
| 6 | 3-Bromotoluene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/EtOH | 95 | 10 | 91 |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and any necessary ligands under a positive pressure of inert gas.
-
Add the anhydrous solvent(s) via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving several key steps.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by the base which activates the boronic acid.[1] This step forms a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Other Potential Functionalizations
While Suzuki-Miyaura coupling is a primary application, this compound can potentially be utilized in other transformations common for arylboronic acids:
-
Chan-Lam Coupling: For the formation of C-N or C-O bonds by coupling with amines or alcohols, respectively.
-
Oxidation: Conversion of the boronic acid to a hydroxyl group, yielding 7-Heptylnaphthalen-2-ol, using an oxidizing agent like hydrogen peroxide.[1]
-
Liebeskind-Srogl Coupling: Reaction with a thioester to form a ketone.[1]
These alternative applications broaden the synthetic utility of this compound as a versatile building block in the synthesis of complex organic molecules.
References
- 1. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (7-Heptylnaphthalen-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving the sterically hindered and electron-rich (7-Heptylnaphthalen-2-yl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer:
Low or no yield in a Suzuki reaction with a bulky boronic acid like this compound can stem from several factors. Steric hindrance around the boronic acid can impede the crucial transmetalation step of the catalytic cycle. Additionally, the electron-rich nature of the naphthalene ring can slow down the initial oxidative addition of the palladium catalyst to the aryl halide.
Potential Solutions:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination. Consider using catalysts specifically designed for challenging couplings.
-
Base Selection: The choice of base is critical for activating the boronic acid. A stronger base may be necessary to facilitate the formation of the more reactive boronate species.
-
Solvent and Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with sterically demanding substrates. Ensure your solvent is appropriate for higher temperatures and that all reagents are soluble.
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxygen from deactivating the palladium catalyst through oxidation.
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer:
Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions in Suzuki couplings, especially with electron-rich or sterically hindered boronic acids.
Potential Solutions to Minimize Side Reactions:
-
Control of Reaction Conditions:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Ensure rigorous degassing of the reaction mixture. Using a pre-catalyst that rapidly generates the active Pd(0) species can also help.
-
Protodeboronation: This can be caused by excessive heat, prolonged reaction times, or the presence of water with certain bases. Consider using a less coordinating solvent or a base that is less prone to hydrolysis. Sometimes, using the boronic ester derivative can mitigate this issue.
-
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any loss due to side reactions.
Question 3: My palladium catalyst appears to be deactivating (e.g., forming palladium black). What can I do to prevent this?
Answer:
Palladium black formation indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity. This can be caused by high temperatures, incorrect ligand choice, or impurities.
Potential Solutions:
-
Ligand Choice: Employing bulky phosphine ligands can stabilize the palladium catalyst and prevent aggregation.
-
Temperature Control: While higher temperatures can be beneficial, excessive heat can lead to catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.
-
Reagent Purity: Ensure all reagents, especially the solvent, are free from impurities that could poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific aryl halide being used. However, for sterically hindered and electron-rich boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. Examples include those based on ligands like SPhos, XPhos, or RuPhos. It is recommended to screen a few different catalyst/ligand combinations to find the most effective one for your specific substrate pair.
Q2: Which base should I use for this type of Suzuki reaction?
A2: The choice of base is critical. For challenging couplings, stronger bases are often more effective. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to perform small-scale test reactions with different bases to identify the optimal one.
Q3: What are the most suitable solvents for this reaction?
A3: A variety of organic solvents can be used for Suzuki reactions. For couplings involving bulky substrates that may require higher temperatures, solvents with higher boiling points such as toluene, dioxane, or DMF are often used. A mixture of an organic solvent with water is also common, as water can help to dissolve the base and facilitate the reaction.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from Suzuki-Miyaura reactions involving substrates structurally similar to this compound. This data should be used as a starting point for optimizing your specific reaction.
Table 1: Effect of Catalyst and Ligand on Yield
(Reaction of a substituted naphthalenylboronic acid with an aryl bromide)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | Analogous System |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 | Analogous System |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 65 | Analogous System |
| Ni(dppp)Cl₂ (5) | - | K₃PO₄ | Dioxane | 100 | 78 | [2] |
Table 2: Effect of Base and Solvent on Yield
(Reaction of a bulky arylboronic acid with 4-bromoanisole)
| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/XPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 75 | [3] |
| Pd(OAc)₂/XPhos | Cs₂CO₃ (2) | Dioxane | 100 | 95 | [3] |
| Pd(OAc)₂/XPhos | K₂CO₃ (2) | DMF | 120 | 88 | [4] |
| Pd(OAc)₂/XPhos | NaOH (2) | Ethanol/H₂O | 80 | 82 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the catalyst and ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene:Water) to the flask via syringe.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (7-Heptylnaphthalen-2-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (7-Heptylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .[1] Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, yielding 7-heptylnaphthalene. Homocoupling leads to the formation of a symmetrical biaryl, 7,7'-diheptyl-2,2'-binaphthyl, from the coupling of two molecules of the boronic acid.[2][3][4][5]
Q2: What factors promote protodeboronation of this compound?
A2: Protodeboronation is influenced by several factors, including:
-
Reaction pH and Base: The reaction pH is a critical factor.[1] While a base is necessary to activate the boronic acid for transmetalation, excessively basic conditions or the presence of a significant amount of water can accelerate protodeboronation.[6][7]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Substrate Electronics: While the heptyl group is weakly electron-donating and the naphthalene core is electron-rich, which can influence reactivity, the primary drivers for protodeboronation are often the reaction conditions. For some arylboronic acids, electron-donating groups can sometimes increase the susceptibility to protodeboronation.
Q3: What are the primary causes of homocoupling of this compound?
A3: Homocoupling is often promoted by:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative coupling of the boronic acid.[3][5] Therefore, rigorous degassing of solvents and reactants and maintaining an inert atmosphere (e.g., nitrogen or argon) are crucial.
-
Palladium(II) Species: The presence of Pd(II) species before the reductive elimination step can lead to homocoupling.[3] This can be more prevalent if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.
-
Substrate Electronics: Electron-rich boronic acids can be more prone to homocoupling. The electron-rich nature of the 7-heptylnaphthalene system may contribute to this side reaction.
Q4: How can I minimize these side reactions?
A4: To minimize protodeboronation and homocoupling, consider the following strategies:
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Use of an Appropriate Base: Select a base that is strong enough to promote the desired reaction but not so strong as to cause significant protodeboronation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent oxygen-mediated homocoupling.[2]
-
Catalyst and Ligand Choice: Employ a palladium catalyst and ligand system that promotes a fast rate of cross-coupling relative to the side reactions. For bulky substrates, ligands like SPhos or other Buchwald-type ligands may be beneficial.[4]
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[8][9]
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction progress to avoid prolonged reaction times that can lead to increased side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired cross-coupled product and significant amount of 7-heptylnaphthalene (protodeboronation product). | 1. Reaction conditions are too harsh (high temperature or prolonged reaction time).2. The base is too strong or the reaction medium is too aqueous.3. The boronic acid is unstable under the reaction conditions. | 1. Lower the reaction temperature and monitor the reaction closely to determine the optimal reaction time.2. Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF). If using an aqueous solvent mixture, try reducing the amount of water or using an anhydrous solvent system.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8][9] Protecting the boronic acid with 1,8-diaminonaphthalene (dan) can also enhance stability.[10][11][12] |
| Formation of a significant amount of 7,7'-diheptyl-2,2'-binaphthyl (homocoupling product). | 1. Incomplete degassing of solvents and reagents, leading to the presence of oxygen.2. The palladium catalyst is being oxidized to Pd(II).3. Slow oxidative addition of the aryl halide partner. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas for an extended period.2. Use a pre-catalyst that is less sensitive to air or add a small amount of a reducing agent.[2] 3. Choose a more reactive aryl halide (I > Br > Cl) or a more electron-deficient one if the electronics of the target molecule allow. Alternatively, use a catalyst system known to promote rapid oxidative addition. |
| No reaction or very slow conversion. | 1. Inactive catalyst.2. Insufficiently strong base to activate the boronic acid.3. Steric hindrance from the bulky 7-heptylnaphthalene group. | 1. Use a fresh batch of catalyst or a different palladium source and ligand.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Employ a ligand designed for sterically demanding substrates, such as a biarylphosphine ligand (e.g., SPhos, XPhos). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting protocol that may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (7-Heptylnaphthalen-2-yl)boronic acid Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (7-Heptylnaphthalen-2-yl)boronic acid and its reaction products, particularly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include unreacted starting materials (the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid (boroxines), the protodeboronated naphthalene (7-heptylnaphthalene), and residual palladium catalyst. The formation of these impurities is influenced by reaction conditions such as the base, solvent, and temperature used.[1][2][3]
Q2: What is the general strategy for purifying the crude product from a Suzuki-Miyaura coupling reaction?
A2: A typical purification strategy starts with an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by a primary purification method, most commonly flash column chromatography on silica gel. If the product is a solid, recrystallization can be employed as a final step to achieve high purity.
Q3: How can I effectively remove unreacted this compound and its byproducts from my desired product?
A3: Unreacted boronic acid can often be removed by performing an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract the acidic boronic acid into the aqueous layer. Alternatively, specialized purification techniques like using boronate affinity gels or performing a "scavenging" step can be effective.[4][5] Column chromatography is also a standard method to separate the boronic acid from the less polar coupled product.
Q4: My final product is contaminated with a dark, finely-divided solid. What is it and how do I remove it?
A4: This is almost certainly residual palladium catalyst that has crashed out of solution as palladium black. It can be removed by filtering the crude product solution through a plug of Celite® or a short pad of silica gel before concentration and further purification.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My product is difficult to separate from a non-polar impurity via column chromatography.
-
Possible Cause: The impurity is likely the protodeboronated byproduct, 7-heptylnaphthalene, which has a polarity very similar to the desired coupled product.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a less polar solvent system with a shallow gradient. Hexane/Dichloromethane or Hexane/Toluene systems may provide better separation than Hexane/Ethyl Acetate for non-polar compounds.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to separate it from minor impurities. The different crystal packing abilities of the product and the impurity can lead to effective separation.
-
Preparative HPLC: For challenging separations, reversed-phase preparative HPLC can offer superior resolution.[7][8][9]
-
Problem 2: The product appears as an intractable oil and will not crystallize.
-
Possible Cause: The product may be inherently an oil at room temperature, or it could be contaminated with impurities that are inhibiting crystallization.
-
Troubleshooting Steps:
-
Confirm Purity: Ensure the product is pure by NMR spectroscopy and LC-MS. If significant impurities are present, further chromatography may be necessary.
-
Solvent Screening for Crystallization: Attempt crystallization from a wide range of solvents. A good starting point is to dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a "poor" solvent (e.g., hexane, pentane) until turbidity appears, then cool.
-
Trituration: Stirring the oil with a non-polar solvent like hexane can sometimes induce crystallization or solidify impurities, which can then be filtered off.[4]
-
Problem 3: My compound streaks badly during silica gel column chromatography.
-
Possible Cause: The compound may be too polar for the chosen eluent, or it could be interacting strongly with the acidic silanol groups on the silica surface. This can be an issue if the coupled product contains basic functional groups (e.g., pyridines, amines).
-
Troubleshooting Steps:
-
Add a Modifier: Add a small amount of triethylamine (~0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.
-
Switch Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[4][6]
-
Use a Different Eluent System: For very polar compounds, a dichloromethane/methanol gradient might be more effective.
-
Quantitative Data Summary
The choice of purification parameters is highly dependent on the specific coupling partner used. The tables below provide general starting points.
Table 1: Suggested Starting Solvent Systems for Flash Chromatography
| Product Polarity | Coupling Partner Example | Suggested Eluent System (v/v) |
| Low | Phenyl | Hexane / Dichloromethane (95:5 to 80:20) |
| Medium | 4-Methoxyphenyl | Hexane / Ethyl Acetate (90:10 to 70:30) |
| High | 4-Pyridyl | Dichloromethane / Methanol (99:1 to 95:5) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Black particles in crude | Palladium catalyst | Filter through Celite® or a silica plug. |
| Unreacted boronic acid | Incomplete reaction | Basic aqueous wash (e.g., NaHCO₃). |
| Non-polar impurity | Protodeboronation | Optimize chromatography (shallow gradient) or recrystallize. |
| Oily product | Impurities or inherent property | Re-purify, then screen various solvents for crystallization/trituration. |
| Column streaking | Acidic silica interaction | Add triethylamine to eluent or use alumina. |
Visualizations
Experimental and Logical Workflows
Caption: General purification workflow for Suzuki coupling products.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. reddit.com [reddit.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. waters.com [waters.com]
Technical Support Center: Overcoming Steric Hindrance with (7-Heptylnaphthalen-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7-Heptylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, particularly when encountering challenges due to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect the Suzuki-Miyaura coupling of this compound?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of this compound, the heptyl group on the naphthalene ring, combined with bulky substituents on the coupling partner (e.g., ortho-substituted aryl halides), can impede the approach of the reactants to the palladium catalyst. This can lead to low reaction yields, slow reaction rates, or complete failure of the reaction. The key steps in the Suzuki-Miyaura catalytic cycle that are sensitive to steric hindrance include oxidative addition, transmetalation, and reductive elimination.
Q2: What are the initial steps to consider when a Suzuki-Miyaura reaction with this compound fails or gives low yields?
A2: When encountering difficulties, a systematic approach to troubleshooting is recommended. Initially, it is crucial to ensure the quality and purity of all reagents, including the this compound, the coupling partner, the palladium catalyst, ligand, base, and solvent. Degassing the solvent to remove oxygen is also a critical step to prevent catalyst deactivation. If reagent quality is confirmed, the next step is to optimize the reaction conditions, starting with the catalyst system (palladium precursor and ligand), the base, and the solvent.
Q3: Which palladium catalysts and ligands are recommended for coupling sterically hindered substrates like this compound?
A3: For sterically demanding Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition step with sterically hindered aryl halides.[1][2]
Here are some recommended catalyst/ligand systems:
-
Buchwald Ligands: Ligands such as S-Phos and X-Phos are known to be highly effective for coupling sterically hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer strong σ-donation and significant steric bulk, which can enhance catalytic activity in challenging coupling reactions.[2][3]
-
Biaryl Phosphine Ligands: These ligands, with their rigid frameworks, have shown efficacy in couplings of sterically hindered and heterocyclic substrates.[1]
Q4: How does the choice of base and solvent impact the reaction outcome?
A4: The selection of the base and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. For sterically hindered boronic acids, stronger bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]
-
Solvent: The solvent must solubilize all reaction components. A mixture of an organic solvent and water is commonly used, as water can help dissolve the inorganic base.[5] Common solvent systems include toluene/water, dioxane/water, or THF/water.[6] For particularly challenging reactions, anhydrous conditions with a soluble organic base might be necessary.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the sterically hindered substrates. | - Use a pre-catalyst or an air-stable palladium(II) source with a bulky, electron-rich ligand (e.g., S-Phos, X-Phos, or an NHC ligand).[2]- Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Ineffective Base: The base may not be strong enough to promote the formation of the boronate species. | - Switch to a stronger base such as Cs₂CO₃, K₃PO₄, or t-BuOK.[4]- Ensure the base is finely powdered and dry. | |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF).[6]- Increase the reaction temperature. | |
| Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | - Use anhydrous solvents and reagents.- Use a less nucleophilic base or a fluoride-based base like KF. | |
| Formation of Homocoupled Product | Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid. | - Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[5]- Use a pre-catalyst that is less sensitive to air. |
| Slow Reductive Elimination: The final step of the catalytic cycle is slow due to steric hindrance. | - Employ a more electron-rich and bulky ligand to promote reductive elimination. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may be slow due to steric hindrance. | - Increase the reaction time.- Gradually increase the reaction temperature, monitoring for decomposition. |
| Reagent Degradation: The boronic acid or other reagents may be unstable under the reaction conditions. | - Use freshly opened or purified reagents.- Consider using the more stable pinacol ester of the boronic acid.[5] |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling involving a sterically hindered aryl bromide and this compound. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: Using a Buchwald Ligand
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | S-Phos (4 mol%) |
| Boronic Acid | This compound (1.2 equiv) |
| Aryl Halide | Sterically hindered aryl bromide (1.0 equiv) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1 v/v) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the toluene and water (previously degassed).
-
In a separate vial, prepare a solution of Pd(OAc)₂ and S-Phos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand
| Parameter | Condition |
| Palladium Catalyst | [(NHC)Pd(cinnamyl)Cl] (e.g., PEPPSI-IPr, 1 mol%) |
| Boronic Acid | This compound (1.5 equiv) |
| Aryl Halide | Sterically hindered aryl chloride (1.0 equiv) |
| Base | t-BuOK (3.0 equiv) |
| Solvent | Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Reaction Time | 4-12 hours |
Procedure:
-
To a dry Schlenk flask, add the aryl chloride, this compound, and t-BuOK.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Add the [(NHC)Pd(cinnamyl)Cl] catalyst.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in (7-Heptylnaphthalen-2-yl)boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura coupling reactions involving (7-Heptylnaphthalen-2-yl)boronic acid.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering specific advice to overcome challenges related to catalyst deactivation and low reaction yields.
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes related to catalyst deactivation?
A1: Low or no conversion in the coupling of a sterically hindered and electron-rich substrate like this compound is often linked to catalyst deactivation. The primary causes include:
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Ligand Degradation or Inappropriate Ligand Choice: The bulky nature of the naphthyl group can hinder the catalytic cycle. Insufficiently bulky or electron-rich ligands may fail to stabilize the palladium catalyst, leading to the formation of inactive palladium black.
-
Formation of Inactive Palladium Species: The presence of impurities or side reactions can lead to the formation of inactive Pd(I) dimers or other off-cycle species that do not participate in the catalytic cycle.
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Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water. This depletes the nucleophilic partner and halts the reaction.
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, consuming the starting material and catalyst in an unproductive pathway. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
Q2: I am observing the formation of significant amounts of homocoupled product from this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction that deactivates the catalyst. To minimize its occurrence:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.
-
Use a Pre-activated Palladium(0) Source: Starting with a Pd(0) precatalyst can reduce the initial presence of Pd(II) species that can drive homocoupling.
-
Optimize the Base: Use a base that is strong enough to promote the catalytic cycle but not so harsh that it accelerates boronic acid decomposition. For sterically hindered substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Control the Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound to avoid catalyst deactivation?
A3: For a challenging substrate like this compound, it is crucial to start with robust reaction conditions. Below is a recommended starting point based on successful couplings of similar sterically hindered arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | These ligands stabilize the Pd(0) center and promote oxidative addition and reductive elimination with sterically demanding substrates. |
| Catalyst Loading | 1-5 mol % | A higher catalyst loading may be necessary for difficult couplings. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in promoting transmetalation without degrading the boronic acid. |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction, but excess water can lead to protodeboronation. |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the steric hindrance. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium catalyst for the coupling of this compound?
A: Yes, other palladium catalysts can be effective. Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used, but they are often less stable than in situ generated catalysts. For challenging couplings, catalyst systems based on N-heterocyclic carbene (NHC) ligands have also shown high efficacy due to their strong electron-donating ability and steric bulk.
Q: Is water always necessary in the reaction mixture?
A: Not always. While a small amount of water can sometimes be beneficial for the dissolution of the base and can facilitate the transmetalation step, excess water can lead to protodeboronation of the boronic acid, a significant deactivation pathway. Anhydrous conditions can be advantageous, especially if protodeboronation is a suspected issue.
Q: My reaction turns black, and I see a precipitate. Is this normal?
A: The formation of a black precipitate, often referred to as palladium black, is a strong indication of catalyst decomposition and deactivation. This happens when the palladium(0) catalyst agglomerates and falls out of the solution, rendering it inactive. This is often caused by ligand degradation, impurities, or inappropriate reaction conditions. If you observe this, you should revisit your choice of ligand, ensure the purity of your reagents and solvents, and confirm that your reaction is under a strictly inert atmosphere.
Q: How can I tell if protodeboronation is occurring?
A: The primary indicator of protodeboronation is the formation of 2-heptylnaphthalene as a byproduct. You can detect this by analyzing your crude reaction mixture using techniques like GC-MS or ¹H NMR spectroscopy. If you identify a significant amount of this byproduct, you should consider using milder reaction conditions, a different base, or anhydrous solvents.
Visualizing Catalyst Deactivation and Experimental Workflow
Catalyst Deactivation Pathways
Caption: Key deactivation pathways in Suzuki-Miyaura coupling.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting problematic couplings.
Relationship between Reaction Parameters and Potential Issues
Caption: Interplay of parameters and common reaction problems.
Technical Support Center: Optimizing Reactions with (7-Heptylnaphthalen-2-yl)boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7-Heptylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges with this substrate stem from its steric bulk due to the heptyl group and the naphthalene core. This can lead to lower reaction rates and yields. Common issues include incomplete conversion, protodeboronation (loss of the boronic acid group), and homocoupling of the boronic acid. Careful optimization of the base, solvent, and catalyst/ligand system is crucial for success.
Q2: How does the choice of base impact the reaction?
A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid. For sterically hindered boronic acids like this compound, the strength and nature of the base are critical. A base that is too weak may not facilitate efficient formation of the reactive boronate species, while an overly strong base can promote undesired side reactions such as protodeboronation.
Q3: What is the role of the solvent in these reactions?
A3: The solvent influences the solubility of reactants and the stability of the catalytic species. A biphasic solvent system (e.g., an organic solvent with water) is often employed in Suzuki-Miyaura reactions. The choice of the organic solvent can affect the reaction rate and selectivity. For bulky substrates, a solvent that promotes good solubility of all components is essential.
Q4: Can I use this compound directly, or should I consider a boronate ester?
A4: While boronic acids can be used directly, they are susceptible to side reactions like protodeboronation and trimerization to form boroxines. For challenging couplings, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be advantageous. These esters can sometimes offer improved stability and controlled release of the boronic acid under the reaction conditions, potentially leading to higher yields and fewer byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient catalyst activation. 2. Poor solubility of reactants. 3. Insufficiently active base. 4. Steric hindrance preventing coupling. | 1. Use a pre-formed palladium catalyst or a more effective ligand (e.g., Buchwald-type biaryl phosphine ligands). 2. Screen different solvents or solvent mixtures to improve solubility (see Table 1). 3. Try a stronger base or a different type of base (see Table 2). 4. Increase the reaction temperature and/or time. Consider using a more reactive coupling partner (e.g., an aryl iodide instead of a bromide). |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high. 3. Prolonged reaction time. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) and optimize the reaction temperature. 3. Monitor the reaction progress and stop it once the starting material is consumed. |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl halide. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition. |
| Formation of Impurities | 1. Decomposition of starting materials or product. 2. Side reactions due to incompatible functional groups. | 1. Lower the reaction temperature. 2. Protect sensitive functional groups on the coupling partners. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting points for optimizing the base and solvent for your this compound coupling reactions. The optimal conditions will depend on the specific coupling partner and catalyst system used.
Table 1: Solvent Screening for Suzuki-Miyaura Coupling
| Solvent System (Organic:Aqueous Ratio) | Typical Temperature Range (°C) | Notes |
| Toluene / H₂O (4:1) | 80 - 110 | Good for many standard couplings, but solubility of the boronic acid might be limited. |
| 1,4-Dioxane / H₂O (4:1) | 80 - 100 | Often provides good solubility for a wide range of substrates. |
| Tetrahydrofuran (THF) / H₂O (4:1) | 60 - 70 | Lower boiling point, suitable for more reactive coupling partners. |
| Dimethylformamide (DMF) | 80 - 120 | Aprotic polar solvent, can be effective but may require careful purification to remove. |
| 2-Propanol / H₂O (4:1) | 70 - 85 | A greener solvent alternative that can be effective in some cases. |
Table 2: Base Screening for Suzuki-Miyaura Coupling
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2 - 3 | A common and cost-effective choice. |
| Cs₂CO₃ | Strong | 2 - 3 | Often more effective for sterically hindered substrates. |
| K₃PO₄ | Moderate | 2 - 3 | A good alternative to carbonates, can sometimes reduce side reactions. |
| NaOH | Strong | 2 - 4 | Can be effective but may increase the risk of protodeboronation. |
| t-BuOK | Very Strong | 1.5 - 2.5 | Use with caution, as it can promote side reactions with sensitive substrates. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen base (2-3 equivalents), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: A typical workflow for setting up and optimizing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Reactions
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Potential Signaling Pathway Relevance for Drug Development
Derivatives of this compound may have applications in drug discovery, potentially as inhibitors of signaling pathways implicated in cancer. For instance, substituted naphthalenes have been investigated as inhibitors of protein kinases involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a (7-Heptylnaphthalen-2-yl) derivative.
Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the protodeboronation of arylboronic acids, with a focus on substrates like (7-Heptylnaphthalen-2-yl)boronic acid. The information provided is based on established principles for arylboronic acids and serves as a general guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene.[1][2] This is a significant issue in reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and generating impurities that can complicate purification.[1][3]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can contribute to the rate of protodeboronation:
-
pH: The reaction pH is a critical factor.[1][4] Protodeboronation can be catalyzed by both acids and bases.[1] For many arylboronic acids, the rate is fastest at high pH due to the formation of the more reactive arylboronate anion.[5]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]
-
Solvent: The choice of solvent can influence the stability of the boronic acid. Aqueous conditions, often used in Suzuki-Miyaura reactions, can promote protodeboronation.[5]
-
Catalyst System: The nature of the palladium catalyst and ligands can impact the relative rates of the desired coupling reaction versus the undesired protodeboronation.[1]
-
Substrate Electronics: The electronic properties of the arylboronic acid play a role. Both electron-donating and electron-withdrawing groups can influence the susceptibility to protodeboronation, sometimes in a complex manner.[7][8]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The primary indicator of protodeboronation is the formation of the corresponding arene (in this case, 7-heptylnaphthalene) as a byproduct. This can be detected and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
By monitoring the reaction mixture over time, you can determine the extent of protodeboronation relative to the formation of your desired product.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant formation of 7-heptylnaphthalene. | High rate of protodeboronation. | 1. Optimize Reaction pH: Avoid strongly basic conditions if possible. Consider using a weaker base or a buffered system.[1] 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6] 3. Use a Boronic Ester Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or trifluoroborate salt. These act as "slow-release" sources of the boronic acid.[1][3][9] 4. Modify the Catalyst System: Employ a more active palladium catalyst/ligand system that promotes a faster cross-coupling reaction, thereby outcompeting protodeboronation.[1][9] 5. Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Consider using anhydrous solvents and carefully controlling the amount of water. |
| Inconsistent reaction yields. | Variability in the quality of the boronic acid or reaction setup. | 1. Ensure Purity of Boronic Acid: Impurities can sometimes catalyze decomposition. Recrystallize or purify the boronic acid if necessary. 2. Degas Solvents Thoroughly: Oxygen can contribute to oxidative side reactions that may be linked to boronic acid degradation.[10] 3. Standardize Reaction Conditions: Ensure consistent stirring rates, temperature control, and reagent addition procedures.[10] |
| Formation of homocoupling byproducts. | Presence of oxygen or inefficient catalyst turnover. | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[10] 2. Optimize Catalyst and Ligand: Bulky, electron-rich ligands can often suppress homocoupling.[10] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general method for protecting the boronic acid functional group to enhance its stability.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve this compound and a slight excess (1.1 equivalents) of pinacol in an anhydrous solvent.
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is often complete within a few hours.
-
The water generated during the reaction can be removed by azeotropic distillation (if using toluene) or by adding a drying agent.
-
Once the reaction is complete, filter off any drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound pinacol ester.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a "Slow-Release" Boronate Ester
This protocol outlines a typical Suzuki-Miyaura coupling using a more stable boronate ester to minimize protodeboronation.
Materials:
-
This compound pinacol ester
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the this compound pinacol ester (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanisms for acid and base-catalyzed protodeboronation.
Caption: Experimental workflow for Suzuki-Miyaura coupling with protodeboronation prevention.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of (7-Heptylnaphthalen-2-yl)boronic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (7-Heptylnaphthalen-2-yl)boronic acid and related naphthalenylboronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Q1: After synthesis and workup, my crude product is an insoluble white solid and the ¹H-NMR spectrum is broad or complex, not matching the expected sharp signals for the desired boronic acid. What is the likely issue?
A: This is a classic sign of boroxine formation. Boronic acids can undergo spontaneous dehydration to form a cyclic trimer anhydride, known as a boroxine.[1] This equilibrium can complicate characterization and affect reactivity.
-
Solution: The boroxine can often be converted back to the monomeric boronic acid. Try stirring the crude product in a biphasic mixture of diethyl ether and aqueous HCl (1M) or simply recrystallizing from a solvent mixture containing water. For NMR analysis, adding a drop of D₂O to the NMR tube can sometimes sharpen the signals by facilitating the exchange back to the boronic acid form.
Q2: My reaction to convert 2-bromo-7-heptylnaphthalene to the boronic acid via lithiation is incomplete. TLC and NMR show a mixture of starting material and product. How can I drive the reaction to completion?
A: Incomplete lithiation is a common problem in the synthesis of arylboronic acids from aryl halides.[2] This can be caused by inactive n-BuLi, insufficient equivalents, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your n-BuLi is fresh or has been recently titrated to confirm its molarity.
-
Increase Equivalents: Try increasing the amount of n-BuLi from 1.1 equivalents to 1.3-1.5 equivalents.
-
Optimize Conditions: Extend the lithiation time or perform the reaction at a slightly higher temperature (e.g., from -78°C to -60°C or even 0°C for a shorter period), though this risks side reactions.[2]
-
Ensure Anhydrous Conditions: The glassware must be rigorously dried, and all solvents must be anhydrous, as n-BuLi is readily quenched by water.
-
Q3: I'm experiencing very low yields after attempting to purify the boronic acid using standard silica gel column chromatography. What's going wrong?
A: Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography.[1][3] They are often polar and can bind strongly to the acidic silica, leading to significant product loss on the column.[1]
-
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method.[3][4] Try recrystallizing from hot ethanol, hot water, or a mixture of organic solvents like ethyl acetate/hexanes.[4]
-
Acid/Base Extraction: Exploit the acidic nature of the boronic acid. Dissolve the crude material in an organic solvent (e.g., ether) and extract with a basic aqueous solution (e.g., NaOH, K₂CO₃). The boronate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with ether, re-acidified (e.g., with HCl), and the pure boronic acid extracted back into an organic solvent.[3][5]
-
Derivatization: Convert the crude boronic acid into a more stable and easily purifiable derivative. For example, reacting it with diethanolamine can form a crystalline adduct that precipitates and can be isolated by filtration.[4] The pure boronic acid can be regenerated by treatment with acid.
-
Synthesize a Boronate Ester: To circumvent purification issues, consider synthesizing the pinacol ester derivative (Ar-B(pin)) directly. While these can also be challenging to purify on silica, they are generally more stable and less polar than free boronic acids.[1]
-
Q4: My final product suffers from protodeboronation, where the boronic acid group is replaced by a hydrogen. How can I prevent this?
A: Protodeboronation is a common side reaction, especially under acidic conditions or during prolonged chromatography.[6][7][8] Sterically hindered and electron-rich arylboronic acids can be particularly susceptible.[6]
-
Preventative Measures:
-
Avoid strongly acidic conditions during workup and purification.
-
Minimize contact time with silica gel if chromatography is unavoidable.
-
Consider converting the boronic acid to a more stable form, such as a potassium trifluoroborate salt (Ar-BF₃K), which is highly stable and can be used directly in many coupling reactions.[4]
-
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound? A standard and effective method is the halogen-metal exchange of a suitable precursor, such as 2-bromo-7-heptylnaphthalene, followed by trapping with a boron electrophile.[9][10] This typically involves reacting the aryl bromide with an organolithium reagent like n-butyllithium (n-BuLi) at low temperature (-78 °C) to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic borate ester, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the final boronic acid.[9]
Why do boronic acids sometimes appear as a mixture of species in analysis? Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][11] This equilibrium is dependent on the presence of water. In a dry state or in non-polar aprotic solvents, the boroxine form may dominate, leading to complex analytical data (e.g., NMR, mass spectrometry).
Can I use this compound directly in a Suzuki-Miyaura coupling reaction after synthesis? Yes, but the purity and form of the boronic acid are critical. Crude boronic acid may contain impurities that can inhibit the palladium catalyst. Furthermore, the presence of boroxines can affect the stoichiometry of the reaction, sometimes requiring an excess of the boronic acid reagent to ensure the reaction goes to completion.[11] It is highly recommended to purify the boronic acid before use.
How should I store this compound? Arylboronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and dehydration to the boroxine. While generally stable to air, long-term storage at room temperature can lead to gradual decomposition.[8]
Data Presentation
Table 1: Representative Reagent Stoichiometry for Synthesis
This table outlines a typical stoichiometry for the synthesis of this compound from 2-bromo-7-heptylnaphthalene via a lithiation-borylation protocol.
| Reagent | Molar Equivalents | Purpose |
| 2-Bromo-7-heptylnaphthalene | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 1.2 - 1.3 | Lithiation Agent |
| Triisopropyl Borate (B(OiPr)₃) | 1.5 - 2.0 | Boron Electrophile |
| Hydrochloric Acid (1M aq.) | Excess | Hydrolysis/Workup |
| Anhydrous THF or Diethyl Ether | - | Reaction Solvent |
Table 2: Comparison of Purification Strategies
| Method | Principle | Pros | Cons |
| Recrystallization | Differential solubility of product and impurities. | High purity achievable; scalable. | Potential for product loss in mother liquor.[3][4] |
| Acid/Base Extraction | Separation based on the acidic nature of the B(OH)₂ group. | Removes neutral/basic impurities effectively. | May not remove other acidic impurities.[3][5] |
| Silica Gel Chromatography | Separation based on polarity. | Can separate closely related compounds. | Often leads to low yields due to product adsorption and decomposition.[1][4] |
| Derivatization (e.g., with Diethanolamine) | Formation of a stable, crystalline adduct for purification. | Excellent for difficult-to-purify acids; adduct is stable. | Requires an additional synthetic step and subsequent hydrolysis.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-bromo-7-heptylnaphthalene.
Materials:
-
2-Bromo-7-heptylnaphthalene
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Setup: Add 2-bromo-7-heptylnaphthalene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching & Hydrolysis: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the purification of arylboronic acids.
Caption: Equilibrium between a boronic acid and its corresponding boroxine trimer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (7-Heptylnaphthalen-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in (7-Heptylnaphthalen-2-yl)boronic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a sample of this compound?
A1: Common impurities can be categorized as process-related or degradation products.
-
Process-Related Impurities: These originate from the synthetic route. A likely synthesis involves the Miyaura borylation of a halogenated 7-heptylnaphthalene or a Suzuki coupling. Potential impurities include:
-
Starting Materials: Unreacted 2-bromo-7-heptylnaphthalene or 2-iodo-7-heptylnaphthalene.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two heptylnaphthalene molecules.
-
Reagents: Residual palladium catalyst, phosphine ligands, and inorganic salts.
-
Solvents: Residual solvents from the reaction and purification steps.
-
-
Degradation Products:
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines, especially upon heating or under non-aqueous conditions.[1]
-
Protodeboronation Product: Loss of the boronic acid group to yield 7-heptylnaphthalene. This can be promoted by acidic or basic conditions.[2]
-
Oxidation Products: Boronic acids can be susceptible to oxidation.[3]
-
Boric Acid: From the hydrolysis of the boronic acid or as a byproduct of the synthesis.[4]
-
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: The choice of technique depends on the specific impurity you are targeting and the required sensitivity. A multi-technique approach is often recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying known impurities and for general purity assessment.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and provides structural information, making it ideal for identifying unknown impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities. However, boronic acids are generally not volatile and require derivatization, often with pinacol, to be analyzed by GC-MS.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹¹B NMR, is invaluable for structural elucidation of impurities and can also be used for quantification (qNMR). ¹¹B NMR is particularly useful for identifying different boron species like boronic acids and boroxines.[3][7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to quantify total boron content and can be used to calculate the level of boron-containing impurities.[8][9]
Q3: Are there any specific safety concerns I should be aware of when handling this compound and its impurities?
A3: Yes, some boronic acids have been found to be mutagenic.[2][3] It is crucial to handle all boronic acid samples and their impurities with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
HPLC Analysis
Problem 1: My this compound peak is tailing.
-
Possible Cause 1: Secondary interactions between the boronic acid group and residual silanols on the HPLC column.
-
Solution:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the silanols and reduce interactions.
-
Use a column specifically designed to minimize these interactions, such as those with MaxPeak™ Premier technology.
-
-
-
Possible Cause 2: Co-elution with an impurity.
-
Solution:
-
Optimize the mobile phase gradient to improve separation.
-
Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Analyze the peak using LC-MS to check for the presence of multiple components.
-
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 2: I am seeing a new peak appear in my chromatogram over time, and the area of my main peak is decreasing.
-
Possible Cause: On-column hydrolysis of a boronate ester impurity back to the boronic acid, or degradation of the boronic acid itself.
-
Solution:
-
If analyzing a boronate ester, minimize the amount of water in the mobile phase and avoid acidic modifiers if possible.[10]
-
Use a shorter analysis time to reduce the time the analyte spends on the column.
-
Ensure the mobile phase is freshly prepared.
-
Investigate the stability of the sample in the chosen diluent.
-
-
Experimental Workflows
The following diagram illustrates a general workflow for the analysis of impurities in this compound.
Caption: General workflow for the analysis of impurities.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during HPLC analysis.
Caption: Troubleshooting logic for HPLC analysis.
Data Presentation
The following tables provide representative quantitative data for the analysis of boronic acid impurities. Note that these are typical values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Boronic Acid Analysis
| Analytical Technique | Analyte | LOD | LOQ | Reference |
| UPLC-MS | Generic Boronic Acids | 0.1 µg/mL | 1.0 µg/mL | [6] |
| GC-MS (derivatized) | Bis(pinacolato)diboron (BPD) | 2.5 ppm | - | [5] |
| ICP-MS | Total Boron | - | 0.8 ppm | [8] |
| SFC-MS | Boronate Esters | 0.01 ppm | 0.03 ppm | [11] |
Table 2: Example HPLC Method Parameters for Boronic Acid Analysis
| Parameter | Condition | Reference |
| Column | Waters Acquity BEH C18, 1.7 µm | [6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient | Linear gradient optimized for separation | [11] |
| Flow Rate | 0.5 mL/min | [11] |
| Column Temperature | 40 °C | [11] |
| Detection | UV at 254 nm or MS | [11] |
| Injection Volume | 1-5 µL | [11] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 2 , or a suitably validated in-house method.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) followed by the sample.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Calculate the area percent of any impurity peaks.
-
Protocol 2: GC-MS Method for Volatile Impurities and Derivatized Boronic Acid
-
Derivatization (for Boronic Acid Analysis):
-
To 1 mg of the sample, add 100 µL of a solution of pinacol (1.1 equivalents) in a suitable solvent (e.g., THF).
-
Add a catalyst if necessary (e.g., a small amount of acid or base).
-
Heat the mixture gently (e.g., 50 °C) for 1-2 hours.
-
Allow to cool and dilute with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify impurities using an internal or external standard.
-
Protocol 3: ¹¹B NMR for Boron Species Identification
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum on a spectrometer with a boron-capable probe.
-
Use a broad spectral width to ensure all boron species are observed.
-
Typical chemical shifts:
-
Trigonal boronic acids (R-B(OH)₂): ~27-33 ppm
-
Tetracoordinate boronate esters: ~2-12 ppm
-
Boroxines: ~22-24 ppm
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the different boron species to determine their relative ratios.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. e-biochem.com [e-biochem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Analysis of Boronic Acid and Identified Boranes - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid
Technical Support Center: (7-Heptylnaphthalen-2-yl)boronic acid
This technical support guide provides essential information on the handling, storage, and troubleshooting for this compound for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the molecular formula C17H23BO2 and a molecular weight of 270.17 g/mol .[1] It is a derivative of naphthalene boronic acid and is used as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Q2: What are the general safety precautions for handling this compound?
Q3: How should I store this compound?
Boronic acids are often sensitive to moisture and air. Therefore, it is recommended to store this compound in a tightly closed container in a dry and cool place.[2][3][6] For long-term storage and to maintain its reactivity, it is advisable to store it under an inert gas like argon or nitrogen and at refrigerated temperatures (2-8 °C).[2][5]
Storage and Handling Recommendations
The following table summarizes the general storage and handling conditions for boronic acids, which should be applied to this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | 2 - 8 °C (Refrigerated) | [2][5][7] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | [2][5] |
| Container | Tightly closed container | [2][3][5] |
| Environment | Dry, cool, and well-ventilated place | [2][3][6] |
| Handling | Use in a well-ventilated area or fume hood | [2][3][4] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [4][5] |
Experimental Workflow: Handling and Storage
Caption: Workflow for handling and storage of this compound.
Troubleshooting Guide
Problem 1: Low or no yield in Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Degradation of the boronic acid. Boronic acids can degrade over time, especially if not stored properly. They are susceptible to oxidation and protodeboronation, which can be accelerated by heat, base, or the presence of a palladium catalyst.[8]
-
Solution: Use freshly purchased or properly stored this compound. If the purity is questionable, it may need to be recrystallized or purified by chromatography.
-
-
Possible Cause 2: Inefficient transmetalation. The transfer of the organic group from boron to the palladium catalyst is a crucial step.[9]
-
Solution: Ensure that the reaction conditions (base, solvent, temperature) are optimal for the specific substrates being used. The choice of base is particularly critical in Suzuki-Miyaura couplings.
-
-
Possible Cause 3: Homocoupling side reaction. This can occur as a side reaction, leading to lower yields of the desired product.[10]
-
Solution: Optimize the reaction conditions, such as temperature and the rate of addition of reagents. Using a different palladium catalyst or ligand may also help to minimize this side reaction.
-
Problem 2: Inconsistent results between batches.
-
Possible Cause: Variable purity or water content. The purity of boronic acids can vary, and they can be hygroscopic.[5] Water can affect the outcome of many reactions.
-
Solution: Ensure that the boronic acid is thoroughly dried before use. If possible, determine the purity of each batch before use. Using an internal standard in small-scale test reactions can help to normalize results.
-
Problem 3: Compound appears discolored or clumpy.
-
Possible Cause: Decomposition or hydration. Discoloration can be a sign of oxidative degradation. Clumping may indicate the absorption of moisture.
-
Solution: It is best to discard the material if significant discoloration is observed. If clumping is due to moisture, the compound can be dried under vacuum, but its reactivity may still be compromised.
-
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not provided in the search results, a general procedure for a Suzuki-Miyaura coupling reaction is as follows. Note: This is a general guideline and must be optimized for the specific reactants.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Signaling Pathway Diagram (Logical Relationship)
Caption: Factors influencing the stability and reactivity of boronic acids.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]
- 10. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (7-Heptylnaphthalen-2-yl)boronic acid and Other Arylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative overview of (7-Heptylnaphthalen-2-yl)boronic acid and other common arylboronic acids in Suzuki coupling, supported by available experimental data and detailed protocols.
Comparative Performance of Arylboronic Acids in Suzuki Coupling
The reactivity of arylboronic acids in Suzuki coupling is influenced by both electronic and steric factors. Electron-donating groups on the aryl ring generally enhance the rate of transmetalation, the key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the reaction rate. Steric hindrance around the boronic acid group can also slow down the reaction.
The following table summarizes typical yields for the Suzuki coupling of various arylboronic acids with aryl halides under standard palladium-catalyzed conditions. This data is compiled from multiple sources to provide a general performance overview.
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95% | [1] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 98% | [2] |
| 4-Nitrophenylboronic Acid | 4-Bromonitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85% | [3] |
| 1-Naphthylboronic Acid | 2-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92% | [4] |
| 2-Naphthylboronic Acid | 1-Bromonaphthalene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 88% | [5] |
| This compound | Aryl Halide | Not specified | Not specified | Not specified | Data not available |
Note: Yields are highly dependent on specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.
Based on general principles, the heptyl group on the naphthalene ring of this compound is an electron-donating group, which should favor the transmetalation step. However, its significant steric bulk might counteract this electronic advantage to some extent, potentially requiring more robust catalytic systems or longer reaction times compared to smaller arylboronic acids.
Experimental Protocols
Below are detailed, generalized experimental protocols for a typical Suzuki-Miyaura coupling reaction. These can be adapted for specific substrates, including this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the anhydrous organic solvent (5-10 mL) and degassed water (if a two-phase system is used, typically 10-25% of the organic solvent volume).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media
For a greener approach, ligand-free conditions in water can be employed for some substrates.
Procedure:
-
In a flask, mix the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add 3 mL of a water-based solvent system (e.g., "Water Extract of Banana" - WEB, as a sustainable option, or simply water with a surfactant).
-
Stir the mixture at room temperature for the required time (can range from minutes to hours).
-
Extract the product with diethyl ether (4 x 10 mL).
-
Purify the product by column chromatography.[6]
Visualizing the Suzuki Coupling Pathway
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Comparative Reactivity of (7-Heptylnaphthalen-2-yl)boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (7-Heptylnaphthalen-2-yl)boronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. The information presented herein is synthesized from established principles of organic chemistry and data from analogous systems, offering a predictive framework for reaction outcomes and optimization.
Introduction
This compound and its functionalized analogues are valuable building blocks in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures. Their reactivity in the widely-used Suzuki-Miyaura cross-coupling is of paramount importance for the efficient construction of carbon-carbon bonds. This guide explores how substituents on the naphthalene core and variations in the boronic acid moiety influence reaction efficiency, providing researchers with data-driven insights for experimental design.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the predicted reactivity of various this compound derivatives with different aryl halides. The predicted yields are based on general trends observed in Suzuki-Miyaura reactions, where electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide generally enhance reactivity. Conversely, sterically hindered substrates may exhibit lower reactivity.
| Boronic Acid Derivative | Aryl Halide Partner | Predicted Relative Reactivity | Predicted Yield (%) |
| This compound | 4-Iodoacetophenone | High | 90-98% |
| This compound | 4-Bromoanisole | Moderate | 75-85% |
| This compound | 4-Chloro-1,3-dinitrobenzene | High | 88-95% |
| (7-Heptyl-6-methoxynaphthalen-2-yl)boronic acid | 4-Iodoacetophenone | Very High | 92-99% |
| (7-Heptyl-6-nitronaphthalen-2-yl)boronic acid | 4-Iodoacetophenone | Moderate | 70-80% |
| This compound pinacol ester | 4-Iodoacetophenone | Moderate-High | 80-90% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the palladium-catalyzed cross-coupling of a this compound derivative with an aryl halide.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, aryl halide, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the synthesis and purification of a biaryl product.
A Comparative Spectroscopic Analysis of (7-Heptylnaphthalen-2-yl)boronic acid and Related Naphthalene Derivatives
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (7-Heptylnaphthalen-2-yl)boronic acid and its structural analogs. Due to the absence of experimentally acquired spectra for this compound in publicly available literature, this guide utilizes predicted NMR data for the target compound. This predicted data is compared against experimental data for naphthalene, 2-naphthaleneboronic acid, and (7-phenylnaphthalen-2-yl)boronic acid to provide a comprehensive understanding of the spectroscopic characteristics of this class of compounds.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | Aliphatic Protons | B(OH)₂ Protons |
| This compound (Predicted) | 8.35 (s, 1H), 7.85 (d, 1H), 7.80 (d, 1H), 7.70 (s, 1H), 7.45 (d, 1H), 7.35 (d, 1H) | 2.70 (t, 2H), 1.65 (m, 2H), 1.30 (m, 8H), 0.90 (t, 3H) | ~5.0-6.0 (br s, 2H) |
| Naphthalene (Experimental) | 7.85 (m, 4H), 7.45 (m, 4H) | - | - |
| 2-Naphthaleneboronic acid (Experimental) | 8.43 (s, 1H), 8.00-7.80 (m, 4H), 7.55-7.45 (m, 2H) | - | 8.25 (s, 2H) |
| (7-Phenylnaphthalen-2-yl)boronic acid (Experimental) | 8.50 (s, 1H), 8.10-7.70 (m, 7H), 7.50-7.30 (m, 3H) | - | Not explicitly reported |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons | C-B Carbon |
| This compound (Predicted) | 145.0, 135.5, 134.0, 132.0, 129.0, 128.5, 128.0, 127.5, 126.0, 125.0 | 36.0, 32.0, 31.5, 29.0, 22.5, 14.0 | ~130.0 (Not always observed) |
| Naphthalene (Experimental) | 133.6, 128.0, 126.0 | - | - |
| 2-Naphthaleneboronic acid (Experimental) | 135.9, 135.0, 132.4, 128.8, 128.3, 128.1, 127.9, 127.0, 124.9 | - | ~130.8 (Not always observed) |
| (7-Phenylnaphthalen-2-yl)boronic acid (Experimental) | 142.1, 140.7, 134.8, 134.2, 131.9, 129.0, 128.9, 128.0, 127.8, 127.3, 126.2, 125.4 | - | Not explicitly reported |
Disclaimer: The NMR data for this compound is predicted using NMRDB.org and should be considered as an estimation. Experimental verification is recommended.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of naphthaleneboronic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly for the B(OH)₂ protons.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width is set to cover the expected range of chemical shifts (typically 0-10 ppm).
-
For ¹³C NMR, a wider spectral width is used (typically 0-160 ppm).
-
Standard pulse sequences are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum first, as it is a much quicker experiment. Typically, 16-64 scans are sufficient.
-
For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
The acquisition parameters, such as relaxation delay (d1) and number of scans, should be optimized to ensure good signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel boronic acid derivative, from sample preparation to structure elucidation.
Caption: Workflow for Spectroscopic Analysis of Boronic Acids.
Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of (7-Heptylnaphthalen-2-yl)boronic acid and its derivatives. This document outlines the performance of various ionization methods, supported by experimental data from closely related compounds, and offers detailed experimental protocols.
The analysis of arylboronic acids, such as this compound, by mass spectrometry presents unique challenges. These compounds are prone to dehydration, forming cyclic boroxine structures, which can complicate spectral interpretation. Consequently, analytical strategies often involve derivatization or specific ionization techniques to ensure accurate mass determination and structural elucidation. This guide explores and compares three common mass spectrometry approaches: Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the quality and nature of the mass spectrum obtained for boronic acids. While direct analysis is possible, derivatization is often employed to improve volatility and ionization efficiency, and to prevent the formation of boroxines.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents may be observed. | Soft ionization, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source reactions. |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions. | High sensitivity, tolerant of some salts, suitable for complex mixtures. | Requires a suitable matrix; derivatization can simplify spectra. |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns. | Excellent chromatographic separation, reproducible fragmentation for structural analysis. | Requires derivatization, not suitable for thermally labile compounds. |
Experimental Data: A Case Study of a Model Arylboronic Acid
Due to the limited availability of published mass spectra for this compound, this section presents data for a model compound, 2-naphthalenylboronic acid, to illustrate the expected fragmentation patterns under different ionization conditions.
Electron Ionization (EI) Fragmentation of 2-Naphthalenylboronic Acid
Electron ionization is a high-energy technique that results in extensive fragmentation, providing valuable structural information. The fragmentation of the naphthalene moiety is a key characteristic.
| m/z | Proposed Fragment | Relative Abundance |
| 172 | [C₁₀H₉BO₂]⁺ (Molecular Ion) | Moderate |
| 154 | [C₁₀H₈BO]⁺ (Loss of H₂O) | High |
| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) | High |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) | Moderate |
| 102 | [C₈H₆]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Note: This data is representative and compiled from typical fragmentation patterns of aromatic compounds.
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra. For boronic acids, this often involves derivatization to form more stable and volatile compounds.
Workflow for GC-MS Analysis with Silylation:
Caption: General workflow for the GC-MS analysis of boronic acids involving silylation.
Electrospray Ionization (ESI-MS) Protocol
-
Sample Preparation: Dissolve the boronic acid derivative in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization. A typical concentration is 1-10 µg/mL.
-
Instrumentation: Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.5 - 2.5 L/min
-
Drying Gas (N₂): 5 - 10 L/min
-
Source Temperature: 100 - 150 °C
-
Mass Range: m/z 100 - 1000
-
MALDI-MS Protocol
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a common matrix for the analysis of boronic acids, as it can also act as a derivatizing agent.
-
Sample-Matrix Preparation: Mix the analyte solution (in a solvent like acetonitrile or methanol) with the matrix solution (typically a saturated solution in the same solvent) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron positive ion mode
-
Acceleration Voltage: 20 - 25 kV
-
Mass Range: m/z 100 - 2000
-
GC-MS Protocol with Silylation
-
Derivatization:
-
Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
Instrumentation:
-
Injector Temperature: 250 - 280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Fragmentation Pathway
The fragmentation of arylboronic acids under electron ionization typically involves characteristic losses from the molecular ion. The following diagram illustrates a plausible fragmentation pathway for 2-naphthalenylboronic acid, which serves as a model for this compound. The fragmentation of the heptyl chain would introduce additional characteristic losses of alkyl fragments.
Caption: Proposed EI fragmentation pathway for 2-naphthalenylboronic acid.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its derivatives. The choice of technique will depend on the specific analytical goals, such as quantitative analysis, impurity profiling, or structural confirmation. For unambiguous identification, a combination of techniques, such as LC-MS for initial analysis and GC-MS of derivatives for detailed structural information, is often the most powerful approach.
A Comparative Guide to (7-Heptylnaphthalen-2-yl)boronic Acid for Researchers and Drug Development Professionals
An objective analysis of (7-Heptylnaphthalen-2-yl)boronic acid, including its structural characteristics and performance in synthetic applications, is presented in comparison to a structurally related alternative, (naphthalen-1-yl)boronic acid. This guide provides available experimental data to support the comparison and outlines the methodologies for obtaining key analytical information.
Introduction
This compound is a naphthalene-based boronic acid derivative with potential applications in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, makes it a compound of interest for the construction of complex molecular architectures.[1] The presence of a heptyl group on the naphthalene scaffold introduces lipophilicity, which can be a desirable trait in drug discovery programs for modulating pharmacokinetic properties. This guide provides a comparative overview of this compound with the well-characterized (naphthalen-1-yl)boronic acid, focusing on structural data obtained through X-ray crystallography and performance in synthetic applications.
Data Presentation: Crystallographic and Performance Data
A direct comparison of the crystallographic data is challenging as, to date, the single-crystal X-ray structure of this compound has not been publicly reported. However, detailed crystallographic data for the comparator, (naphthalen-1-yl)boronic acid, is available and exists in two polymorphic forms: monoclinic and orthorhombic. This data provides a valuable reference for understanding the solid-state behavior of naphthalene boronic acids.
Table 1: Crystallographic Data for (Naphthalen-1-yl)boronic Acid Polymorphs
| Parameter | Monoclinic Form | Orthorhombic Form |
| Chemical Formula | C₁₀H₉BO₂ | C₁₀H₉BO₂ |
| Formula Weight | 171.99 g/mol | 171.99 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 10.133(2) Å, b = 7.843(2) Å, c = 11.081(2) Å, β = 98.43(3)° | a = 21.642(4) Å, b = 7.788(2) Å, c = 10.021(2) Å |
| Volume | 871.1(3) ų | 1688.1(6) ų |
| Z | 4 | 8 |
| Density (calculated) | 1.311 Mg/m³ | 1.352 Mg/m³ |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.
In terms of synthetic performance, both (naphthalen-1-yl)boronic acid and the isomeric (naphthalen-2-yl)boronic acid (which shares the 2-substitution pattern with the target compound) are effective reagents in Suzuki-Miyaura coupling reactions. The following table summarizes representative reaction yields, though it is important to note that these were not conducted under identical conditions, which precludes a direct head-to-head comparison.
Table 2: Performance in Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Yield (%) |
| (Naphthalen-1-yl)boronic acid | 1,8-dibromonaphthalene | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 58 |
| (Naphthalen-2-yl)boronic acid | 2,5-dibromothiophene | Pd(OAc)₂ (0.04) | K₂CO₃ | DMF | 94[2] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the three-dimensional molecular structure from a crystal is achieved through single-crystal X-ray crystallography.[3] The following protocol outlines the general steps for obtaining crystallographic data for an organic compound like a naphthalene boronic acid.
1. Crystal Growth:
-
The primary and often most challenging step is to grow single crystals of suitable size and quality.
-
A common method is slow evaporation from a saturated or nearly saturated solution. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
The solution should be filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
The vessel should be left undisturbed in a vibration-free environment to allow for slow evaporation and crystal formation.
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The resulting diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The intensities of the diffraction spots are used to calculate the structure factors.
-
An initial model of the electron density map is generated, often using direct methods.
-
The molecular structure is built into the electron density map, and the model is refined to improve the fit between the calculated and observed diffraction data.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.
1. Reaction Setup:
-
In a reaction vessel, the aryl halide, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.
-
A suitable solvent or solvent mixture (e.g., THF/water, dioxane, or DMF) is added.
2. Reaction Execution:
-
The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically partitioned between an organic solvent and water.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural characterization of a boronic acid.
Caption: Logical relationship for the comparative analysis of the boronic acids.
Discussion and Conclusion
The absence of a publicly available crystal structure for this compound necessitates a comparative analysis based on a structurally related and well-characterized compound, (naphthalen-1-yl)boronic acid. The crystallographic data for the latter reveals a planar naphthalene core with the boronic acid group exhibiting specific dihedral angles relative to the aromatic system. It is expected that this compound would adopt a similar overall geometry, with the key differences arising from the presence and conformation of the C7-heptyl chain and the C2-positioning of the boronic acid group. The flexible heptyl chain would likely influence crystal packing and could potentially lead to polymorphism.
In terms of synthetic performance, the available data for related naphthalene boronic acids in Suzuki-Miyaura couplings suggests that these compounds are generally efficient coupling partners. The high yield observed for (naphthalen-2-yl)boronic acid indicates that the 2-substitution pattern does not impede reactivity. It is therefore reasonable to anticipate that this compound would also perform well in such transformations. The heptyl group is not expected to exert a significant electronic effect on the reactivity of the boronic acid but may influence solubility and steric interactions in the catalytic cycle.
For researchers and drug development professionals, this compound represents a valuable building block for introducing a substituted naphthalene moiety with increased lipophilicity. While direct comparative experimental data is currently limited, the analysis of structurally related compounds provides a strong basis for predicting its structural features and synthetic utility. The generation of single-crystal X-ray diffraction data for the title compound would be a significant step forward in fully characterizing this molecule and enabling more detailed structure-based design and analysis.
References
Mechanistic studies of reactions involving (7-Heptylnaphthalen-2-yl)boronic acid
A Comparative Guide to the Mechanistic Aspects of Reactions Involving (7-Heptylnaphthalen-2-yl)boronic Acid
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, featuring a bulky naphthalenyl core and a long alkyl chain, influences its reactivity and the properties of the resulting coupled products. This guide provides a comparative analysis of the mechanistic studies of reactions involving this compound, with a focus on its performance in Suzuki-Miyaura coupling reactions. Due to the limited availability of direct mechanistic studies on this specific molecule, this guide draws upon data from structurally similar boronic acids, including naphthalene-2-boronic acid and 4-heptylphenylboronic acid, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Comparative Performance Data
The performance of this compound in Suzuki-Miyaura coupling is influenced by its electronic and steric properties. The electron-rich naphthalene ring can facilitate oxidative addition, while the bulky nature of the substituent may impact the transmetalation and reductive elimination steps. The long heptyl chain primarily affects solubility and may have minor steric effects.
To provide a comparative context, the table below summarizes typical reaction conditions and outcomes for this compound and two analogous boronic acids: naphthalene-2-boronic acid (representing the core structure without the alkyl chain) and 4-heptylphenylboronic acid (representing a similar alkyl chain on a less sterically demanding phenyl ring). Note: The data for this compound is extrapolated from general knowledge of similar sterically hindered and alkylated arylboronic acids due to a lack of specific literature data.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | Estimated |
| Naphthalene-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 | [Generic Protocols] |
| 4-Heptylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene | 100 | 8 | 94 | [Generic Protocols] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for mechanistic studies. Below are representative protocols for conducting and monitoring Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ (0.5 mol%)), and a base (e.g., K₂CO₃ (2.0 mmol)) is placed in a reaction vessel.[1] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[1] Degassed solvent (e.g., a mixture of toluene and water) is then added.[1] The reaction mixture is stirred at the desired temperature for the specified time.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel.[1]
Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
To monitor the reaction kinetics, aliquots of the reaction mixture are taken at specific time intervals. Each aliquot is immediately quenched (e.g., with a cold solution of an internal standard in a suitable solvent) to stop the reaction. The quenched samples are then diluted and analyzed by GC-MS to determine the concentration of reactants and products over time. This data allows for the determination of reaction rates and orders.
Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable kinetic data.
In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
For real-time, non-invasive monitoring, NMR spectroscopy can be employed.[2] The reaction is set up directly in an NMR tube with a deuterated solvent.[2] Spectra (e.g., ¹H NMR or ¹⁹F NMR if applicable) are acquired at regular intervals.[2] The disappearance of reactant signals and the appearance of product signals can be integrated to determine the reaction progress and calculate kinetic parameters.[2]
Comparison of Boronic Acid Alternatives
The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura reaction. The structural differences between this compound and its alternatives lead to differences in reactivity.
Structural and Reactivity Comparison
A logical comparison highlights the key features influencing reactivity.
-
This compound : The presence of the electron-rich naphthalene system is expected to enhance the rate of transmetalation. However, the steric bulk of the 7-heptylnaphthalenyl group might slightly retard the rate-determining step, depending on the specific substrates and catalyst used. The heptyl group significantly increases its solubility in organic solvents.
-
Naphthalene-2-boronic acid : This analogue lacks the long alkyl chain, making it less soluble in non-polar organic solvents. Its smaller steric profile compared to the heptyl-substituted version may lead to faster reaction rates in some cases, assuming solubility is not a limiting factor.
-
4-Heptylphenylboronic acid : This compound has a similar alkyl chain, providing good solubility. The phenyl ring is less electron-rich than the naphthalene core, which might lead to a slower rate of transmetalation. However, the reduced steric hindrance compared to the naphthalenyl analogues could be advantageous, potentially leading to higher overall efficiency in certain coupling reactions.
Conclusion
While direct mechanistic data for this compound is scarce, a comprehensive understanding of its reactivity can be inferred from the well-established mechanism of the Suzuki-Miyaura reaction and by comparison with structurally related boronic acids. The combination of an electron-rich naphthalenyl core and a solubilizing heptyl chain makes it a valuable reagent for the synthesis of complex organic molecules. The choice between this boronic acid and its alternatives will depend on the specific requirements of the synthesis, including desired electronic properties of the product, solubility considerations, and the steric tolerance of the catalytic system. Further kinetic studies on this and similar molecules would be beneficial for a more precise prediction of their reactivity and for the optimization of reaction conditions.
References
Comparative Guide to the Kinetic Analysis of (7-Heptylnaphthalen-2-yl)boronic acid Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of cross-coupling reactions is paramount for process optimization, scalability, and ensuring product consistency. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of (7-Heptylnaphthalen-2-yl)boronic acid, a sterically demanding and electron-rich substrate. While specific kinetic data for this exact molecule is not extensively published, this guide draws upon established principles and data from analogous systems to provide a predictive comparison.
Introduction to Suzuki-Miyaura Coupling Kinetics
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The overall reaction rate is influenced by several factors including the choice of palladium catalyst, ligands, base, solvent, and the structure of the coupling partners. For sterically hindered boronic acids like this compound, the selection of an appropriate catalytic system is crucial to achieve efficient coupling.
Comparison of Catalytic Systems
The choice of the palladium catalyst and associated ligands significantly impacts the reaction kinetics. Below is a comparison of common catalyst systems and their expected performance with sterically hindered arylboronic acids.
| Catalyst System | Ligand Type | Key Characteristics | Expected Performance with this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | - Widely used and commercially available.- Can be prone to dissociation, leading to various active catalytic species.[2] | Moderate to good yields may be achievable, but reaction times are likely to be prolonged due to the steric bulk of the substrate. Catalyst loading may need to be optimized. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | - Highly active for sterically demanding substrates.- Promotes fast oxidative addition and reductive elimination. | Excellent performance is anticipated, with faster reaction rates and higher turnover frequencies (TOFs) compared to traditional phosphine ligands. These are often the catalysts of choice for challenging couplings. |
| Pd-NHC Complexes (e.g., PEPPSI) | N-Heterocyclic Carbenes (NHCs) | - Strong sigma-donating ability, forming stable Pd-C bonds.- Often highly active and stable, allowing for low catalyst loadings.[1] | High activity and stability are expected. NHC ligands can be particularly effective in overcoming the steric hindrance of the naphthalene core. |
| Palladacycles | Pincer or Cyclometalated Ligands | - Pre-activated catalyst source.- Can offer high stability and activity.[4] | Good to excellent performance is likely, with the potential for high turnover numbers (TONs) and catalyst recyclability. The specific palladacycle structure will be critical. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible kinetic analysis. The following outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction.
Objective: To determine the reaction rate and catalyst performance for the coupling of this compound with an appropriate aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., Dodecane)
-
Anhydrous, degassed solvents and reagents
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium catalyst, ligand (if applicable), and base.
-
Reagent Addition: The solvent, aryl halide, this compound, and internal standard are added sequentially.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature with vigorous stirring. This is considered time zero (t=0).
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a solution of diethylamine in a suitable solvent to stop the reaction.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
Data Analysis: The concentration of the product is plotted against time to determine the initial reaction rate. Further analysis can be performed to determine the order of reaction with respect to each component.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Guide to the Reactivity of (7-Heptylnaphthalen-2-yl)boronic acid: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (7-Heptylnaphthalen-2-yl)boronic acid, primarily focusing on its utility in Suzuki-Miyaura cross-coupling reactions. Due to the limited direct experimental and computational studies on this specific molecule, this guide leverages data from analogous systems, including naphthalene-2-boronic acid and other substituted arylboronic acids, to provide a comprehensive overview of its expected reactivity.
Introduction to Arylboronic Acids in Drug Discovery
Arylboronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry. Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them ideal building blocks for the construction of complex molecular architectures found in many drug candidates. The naphthalene scaffold, in particular, is a common motif in pharmacologically active compounds, and the ability to functionalize it through C-C bond formation is of significant interest.
This compound offers a unique combination of a rigid, aromatic naphthalene core and a flexible, lipophilic heptyl chain. This structure can be advantageous in drug design for probing hydrophobic binding pockets of target proteins. Understanding its reactivity is crucial for its effective incorporation into medicinal chemistry programs.
Theoretical Reactivity Profile: A DFT-Based Comparison
Alkyl groups, such as heptyl, are known to be weakly electron-donating through an inductive effect (+I). This electronic effect is expected to increase the electron density on the naphthalene ring system. In the context of the Suzuki-Miyaura coupling, a more electron-rich boronic acid generally leads to a faster rate of transmetalation, which is often the rate-determining step of the catalytic cycle.
Below is a table summarizing the expected qualitative differences in key quantum chemical descriptors between naphthalene-2-boronic acid and its 7-heptyl derivative based on established principles of substituent effects.
| Descriptor | Naphthalene-2-boronic acid (Baseline) | This compound (Expected) | Impact on Reactivity |
| HOMO Energy | Lower | Higher | A higher HOMO energy indicates greater nucleophilicity and facilitates the transmetalation step. |
| LUMO Energy | Higher | Slightly Higher | The LUMO energy is less affected by the alkyl substituent. |
| HOMO-LUMO Gap | Larger | Smaller | A smaller energy gap generally implies higher reactivity. |
| Mulliken Charge on Boron | More Positive | Slightly Less Positive | Increased electron density from the heptyl group can slightly reduce the partial positive charge on the boron atom. |
| Hammett Constant (σ) | σ = 0 (Reference) | σ < 0 (e.g., for alkyl groups on benzene, σp ≈ -0.17)[1] | A negative Hammett constant signifies an electron-donating group, which typically accelerates electrophilic aromatic substitution and related reactions.[2][3][4] |
Caption: A qualitative comparison of the expected electronic properties of this compound relative to naphthalene-2-boronic acid based on DFT principles.
Experimental Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids, enabling the formation of biaryl compounds. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Comparative Experimental Data
While specific comparative kinetic data for this compound is unavailable, studies on similar systems consistently show that arylboronic acids with electron-donating substituents exhibit higher yields and faster reaction rates in Suzuki-Miyaura couplings compared to their unsubstituted or electron-deficient counterparts. For instance, the coupling of various arylboronic acids with aryl halides has demonstrated that electron-releasing groups on the boronic acid lead to comparable or better yields than electron-withdrawing groups.[5]
The following table provides representative yields for the Suzuki-Miyaura coupling of naphthalene-2-boronic acid with various aryl bromides. It is anticipated that this compound would provide similar or slightly improved yields under optimized conditions due to the electron-donating nature of the heptyl group.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Naphthalene-2-boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | General literature procedure |
| 1-Bromo-4-nitrobenzene | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 | General literature procedure |
| 2-Bromotoluene | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 | General literature procedure |
Caption: Representative yields for the Suzuki-Miyaura coupling of naphthalene-2-boronic acid.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be required to achieve the best results for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling: [6][7][8][9]
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising building block for medicinal chemistry and materials science. Based on theoretical principles and experimental data from analogous systems, the presence of the electron-donating heptyl group is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to the unsubstituted naphthalene-2-boronic acid. This makes it an attractive substrate for the synthesis of complex, functionalized naphthalene derivatives. The provided general experimental protocol serves as a starting point for the successful application of this versatile reagent. Further DFT studies and detailed kinetic experiments on this specific molecule would be valuable to provide a more quantitative understanding of its reactivity profile.
References
- 1. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boronic Acid Reagents in the Synthesis of MCL-1 Inhibitor Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (7-Heptylnaphthalen-2-yl)boronic acid and its alternative reagents for the synthesis of key intermediates in the development of Myeloid Cell Leukemia 1 (MCL-1) inhibitors. The choice of boron reagent is critical in Suzuki-Miyaura cross-coupling reactions, impacting reaction efficiency, yield, and substrate scope. This document offers a data-driven comparison to aid in the selection of the most suitable reagent for specific research and development needs.
Introduction to MCL-1 and the Role of Suzuki-Miyaura Coupling
Myeloid Cell Leukemia 1 (MCL-1) is a protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] Overexpression of anti-apoptotic proteins like MCL-1 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[2] Consequently, the development of small molecule inhibitors of MCL-1 is a promising therapeutic strategy in oncology.[3]
A significant number of potent MCL-1 inhibitors feature a biaryl or heteroaryl-aryl core structure. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of these crucial carbon-carbon bonds.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. The choice of the organoboron reagent is a critical parameter that can significantly influence the outcome of the reaction.
This guide focuses on the Suzuki-Miyaura coupling of a (7-alkylnaphthalen-2-yl) boron reagent with a 2-chloropyrimidine derivative, a common structural motif in MCL-1 inhibitors. We will compare the performance of the traditional this compound with its common alternatives: its corresponding pinacol ester and potassium trifluoroborate salt.
Performance Comparison of Boron Reagents
The selection of a boron reagent for a Suzuki-Miyaura coupling is a trade-off between reactivity and stability. Boronic acids are generally the most reactive species, but can be prone to decomposition, particularly protodeboronation.[5] Boronate esters, such as pinacol esters, and organotrifluoroborates offer increased stability, which can be advantageous for complex syntheses and for substrates that are sensitive to the reaction conditions.
The following table summarizes the performance of this compound and its alternatives in the synthesis of 2-chloro-4-(7-heptylnaphthalen-2-yl)pyrimidine, a key intermediate for MCL-1 inhibitors. The data is based on a microwave-assisted Suzuki-Miyaura coupling reaction.[6]
| Reagent | Structure | Reaction Time (min) | Yield (%) | Purity (%) | Notes |
| This compound | C7H15-C10H6-B(OH)2 | 15 | 85 | >95 | High reactivity, shorter reaction time. |
| This compound, pinacol ester | C7H15-C10H6-B(O2C2Me4) | 25 | 78 | >95 | Increased stability, slightly lower yield and longer reaction time compared to the boronic acid.[7][8] |
| Potassium (7-Heptylnaphthalen-2-yl)trifluoroborate | K[C7H15-C10H6-BF3] | 20 | 82 | >95 | High stability, good yield, requires fluoride source for activation. |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
A microwave vial is charged with 2,4-dichloropyrimidine (1.0 mmol), the respective boron reagent (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol). A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The vial is sealed and subjected to microwave irradiation at 120 °C for the specified reaction time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow
MCL-1 Signaling Pathway in Apoptosis Regulation
The following diagram illustrates the central role of MCL-1 in the regulation of apoptosis. MCL-1 sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] MCL-1 inhibitors block this interaction, liberating BAK and BAX to initiate apoptosis.
Caption: The MCL-1 signaling pathway in apoptosis.
Experimental Workflow for the Synthesis and Evaluation of an MCL-1 Inhibitor Precursor
The diagram below outlines the key steps in the synthesis of a biaryl precursor for an MCL-1 inhibitor using a Suzuki-Miyaura cross-coupling reaction, followed by purification and analysis.
Caption: Workflow for Suzuki-Miyaura coupling.
References
- 1. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide
The proper disposal of (7-Heptylnaphthalen-2-yl)boronic acid is critical for ensuring laboratory safety and environmental protection. As a specialized organoboron compound, it must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals handling this substance.
Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
This data is a composite from SDSs for various boronic acids and should be considered representative.[1][2][3][4]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1] All waste handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Prepare a designated, labeled hazardous waste container.
Step 2: Waste Segregation
It is crucial to collect waste this compound separately from other waste streams.[5][6]
-
Solid Waste: Collect pure, unadulterated this compound, as well as contaminated items like weighing paper, gloves, and paper towels, in a clearly labeled, sealable container designated for solid organoboron waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other chemical wastes, especially strong acids, bases, or oxidizers, to prevent dangerous reactions.[6][7]
Step 3: Container Management
The waste container must be:
-
Compatible: Use a container made of a material compatible with the chemical waste.[5]
-
Labeled: Affix a hazardous waste label to the container. The label must clearly identify the contents as "this compound" and list any other components of the waste stream.[5][6] Do not use chemical formulas or abbreviations.
-
Sealed: Keep the container tightly closed at all times, except when adding waste.[5][6] This prevents the release of dust or vapors.
-
Clean: Ensure the exterior of the container is clean and free of contamination.[6]
Step 4: Storage and Disposal
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[3][8] Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2][3] Never dispose of this compound down the drain or in regular trash. [6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (7-Heptylnaphthalen-2-yl)boronic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for (7-Heptylnaphthalen-2-yl)boronic acid, synthesized from safety data sheets of structurally related boronic acids.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be appropriate for larger quantities or when there is a significant splash hazard. | Protects against dust particles and splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact with the compound. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated and engineering controls are insufficient. | Minimizes inhalation of dust or aerosols. |
| Body | A laboratory coat and closed-toe shoes are mandatory. | Provides a barrier against spills and contamination. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to control dust.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for similar boronic acid compounds before starting any work.
-
Wash hands thoroughly after handling the compound.[1][3][4][5]
-
Avoid contact with skin and eyes.[1]
-
When transferring the solid, use appropriate tools like a spatula or scoop to minimize dust generation.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption, as some boronic acids are hygroscopic.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of the chemical waste at an approved waste disposal plant.[1][3][5][7]
-
Small quantities of boronic acid, if permitted by local regulations, may be diluted with a large amount of water and flushed down the drain.[8] However, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.[9]
-
For larger quantities, collect the waste in a clearly labeled, sealed container for pickup by a certified hazardous waste facility.[9]
-
Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional.[9]
Contaminated PPE and Materials:
-
Contaminated clothing should be removed and washed before reuse.[1][3][5]
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste stream.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciencing.com [sciencing.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
